IL-15-IN-1
Description
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Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-[8-[[4-methyl-5-[(3-methyl-4-oxophthalazin-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]octanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N6O4S/c1-4-40-29(39)21-13-12-14-22(19-21)31-27(37)17-8-6-5-7-11-18-41-30-33-32-26(35(30)2)20-25-23-15-9-10-16-24(23)28(38)36(3)34-25/h9-10,12-16,19H,4-8,11,17-18,20H2,1-3H3,(H,31,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNFQAKCJYEJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCCCCCCSC2=NN=C(N2C)CC3=NN(C(=O)C4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to IL-15-IN-1 and the IL-15 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the small molecule inhibitor IL-15-IN-1 and the intricate Interleukin-15 (IL-15) signaling pathway it targets. The information presented herein is curated for an audience with a strong background in immunology, pharmacology, and drug discovery.
Introduction to IL-15 and its Signaling Pathway
Interleukin-15 (IL-15) is a pleiotropic cytokine belonging to the four-α-helix bundle family, which also includes IL-2, IL-4, IL-7, IL-9, and IL-21. It plays a critical role in the development, survival, proliferation, and activation of various immune cells, particularly Natural Killer (NK) cells and memory CD8+ T cells.[1][2] Dysregulation of IL-15 signaling has been implicated in the pathophysiology of several autoimmune diseases and hematological malignancies, making it a compelling target for therapeutic intervention.[1]
The IL-15 receptor system is a heterotrimeric complex comprising the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (IL-2Rβ/CD122) chain, and the common gamma chain (γc/CD132). The β and γc chains are shared with the IL-2 receptor. IL-15 signaling is unique in that it primarily occurs through a mechanism called trans-presentation. In this process, IL-15 is first bound to the high-affinity IL-15Rα on the surface of one cell (e.g., a dendritic cell or monocyte) and is then presented to a neighboring target cell (e.g., an NK cell or CD8+ T cell) that expresses the IL-2Rβ/γc heterodimer.[2] A less common mechanism is cis-presentation, where all three receptor subunits are on the same cell.
Upon binding of the IL-15/IL-15Rα complex to the IL-2Rβ/γc heterodimer, a downstream signaling cascade is initiated. This cascade involves the activation of Janus kinases (JAKs), specifically JAK1 and JAK3. Activated JAK1 and JAK3 then phosphorylate Signal Transducers and Activators of Transcription (STATs), primarily STAT3 and STAT5.[2] Phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of genes involved in cell survival (e.g., Bcl-2), proliferation (e.g., c-myc, c-fos), and effector functions.[2] In addition to the JAK/STAT pathway, IL-15 signaling also activates the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/Mitogen-activated protein kinase (MAPK) pathways.
This compound: A Small Molecule Inhibitor of IL-15 Signaling
This compound (also referred to as compound 76 in some literature) is a potent and selective small molecule inhibitor of Interleukin-15.[2][3] It was identified through a pharmacophore-based virtual screening and subsequent hit optimization.[1] The primary mechanism of action of this compound is the inhibition of the interaction between IL-15 and its receptor complex, thereby blocking downstream signaling events.[1]
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound. It is important to note that detailed selectivity and pharmacokinetic data are not extensively available in the public domain.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 0.8 µM | 32Dβ | IL-15-dependent cell proliferation | [2][3] |
| Effect | Inhibition of proliferation | 32Dβ | Cell proliferation assay (at 11 µM for 2.5 days) | [3] |
| Toxicity | No significant toxicity | 32Dβ | Cell viability assay (at 11 µM for 3 hours) | [3] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are described in the primary literature by Quéméner A, et al. (2017). The following are generalized methodologies for the key assays used.
IL-15-Dependent Cell Proliferation Assay (32Dβ cells)
This assay is designed to measure the inhibitory effect of compounds on the proliferation of cells that are dependent on IL-15 for growth.
1. Cell Culture:
-
The 32Dβ cell line, which is engineered to be dependent on IL-15 for proliferation, is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Assay Procedure:
-
32Dβ cells are seeded in 96-well plates at a predetermined density.
-
Cells are treated with a serial dilution of this compound or vehicle control.
-
Recombinant IL-15 is added to all wells (except for negative controls) to stimulate proliferation.
-
The plates are incubated for a specified period (e.g., 2.5 days).[3]
-
Cell proliferation is assessed using a standard method such as the MTS or MTT assay, which measures metabolic activity as an indicator of cell viability and proliferation.
3. Data Analysis:
-
The absorbance readings are converted to percentage inhibition relative to the vehicle-treated control.
-
The IC50 value is calculated by fitting the data to a dose-response curve.
STAT5 Phosphorylation Assay (Western Blot)
This assay is used to determine if a compound inhibits the IL-15-induced phosphorylation of STAT5, a key downstream signaling event.
1. Cell Treatment and Lysis:
-
An appropriate cell line (e.g., 32Dβ or other IL-15 responsive cells) is serum-starved to reduce basal signaling.
-
Cells are pre-treated with this compound or vehicle control for a defined period.
-
Cells are then stimulated with recombinant IL-15 for a short duration (e.g., 15-30 minutes) to induce STAT5 phosphorylation.[4]
-
The cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
2. Western Blotting:
-
Protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated STAT5 (p-STAT5).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total STAT5 or a housekeeping protein like GAPDH or β-actin.[4][5]
3. Data Analysis:
-
The band intensities for p-STAT5 and total STAT5 are quantified using densitometry software.
-
The ratio of p-STAT5 to total STAT5 is calculated to determine the extent of inhibition by this compound.
Signaling Pathways and Experimental Workflows
IL-15 Signaling Pathway
The following diagram illustrates the major signaling cascades activated by IL-15.
Caption: IL-15 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
The following diagram outlines a typical workflow for the preclinical characterization of a small molecule inhibitor like this compound.
Caption: A generalized experimental workflow for the discovery and characterization of an IL-15 inhibitor.
Conclusion
This compound represents a promising starting point for the development of small molecule therapeutics targeting the IL-15 signaling pathway. Its ability to inhibit IL-15-dependent cell proliferation demonstrates the feasibility of disrupting the IL-15/IL-15R interaction with a small molecule. Further research is warranted to fully characterize its selectivity, pharmacokinetic properties, and in vivo efficacy. The detailed understanding of the IL-15 signaling pathway provides a solid foundation for the rational design and development of next-generation inhibitors for the treatment of IL-15-driven diseases.
References
IL-15-IN-1: A Technical Guide to a Novel Chemical Probe for Interleukin-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-15 (IL-15) is a pleiotropic cytokine critical for the development, proliferation, and activation of key immune cells, including Natural Killer (NK) cells and CD8+ memory T cells. Its structural similarity to IL-2 allows it to share the IL-2/IL-15 receptor beta (IL-2Rβ/CD122) and common gamma (γc/CD132) subunits for signaling. Specificity is conferred by the high-affinity IL-15 receptor alpha subunit (IL-15Rα). The primary mechanism of IL-15 action is trans-presentation, where IL-15 bound to IL-15Rα on an antigen-presenting cell stimulates an adjacent NK or T cell. Dysregulation of IL-15 signaling is implicated in various autoimmune diseases and hematological malignancies, making it a compelling therapeutic target.
IL-15-IN-1 has emerged as a first-in-class, potent, and selective small-molecule inhibitor of IL-15. It functions by impeding the crucial interaction between IL-15 and the IL-2Rβ subunit, thereby blocking downstream signaling cascades. This document provides a comprehensive technical overview of this compound, including its biochemical activity, relevant experimental protocols, and the signaling pathways it modulates.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the reported quantitative data for this compound (also known as compound 76 in its discovery publication).
Table 1: Potency and Cellular Activity
| Parameter | Assay Description | Cell Line | Value | Reference |
| IC50 | Inhibition of IL-15-dependent cell proliferation | 32Dβ | 0.8 µM | [1] |
Table 2: Cytotoxicity Profile
| Parameter | Assay Conditions | Cell Line | Result | Reference |
| Cytotoxicity | 11 µM concentration, 3-hour incubation | 32Dβ | No significant toxicity observed | [1] |
Signaling Pathways and Mechanism of Action
This compound exerts its inhibitory effect by disrupting the IL-15 signaling pathway at a critical juncture. The diagrams below illustrate the canonical IL-15 signaling cascade and the proposed mechanism of inhibition by this compound.
Caption: Canonical IL-15 Signaling Pathway via Trans-Presentation.
Caption: Mechanism of Action of this compound.
Experimental Protocols
Detailed methodologies for key assays used to characterize this compound are provided below. These represent standard protocols and should be optimized for specific laboratory conditions.
IL-15-Dependent Cell Proliferation Assay
This assay measures the ability of a compound to inhibit cell growth that is dependent on IL-15 signaling. The murine 32Dβ cell line, which is engineered to express the human IL-2/15Rβ subunit, is a common model for this purpose.
References
Methodological & Application
Application Notes and Protocols for Interleukin-15 (IL-15) Agonist Animal Model Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Interleukin-15 (IL-15) is an inflammatory cytokine with a pivotal role in the development, proliferation, and activation of key immune cells, particularly Natural Killer (NK) cells and CD8+ T cells.[1][2] Its ability to stimulate potent anti-tumor immune responses has made it a compelling target for cancer immunotherapy.[3][4] Unlike Interleukin-2 (IL-2), IL-15 promotes the long-term survival of cytotoxic cells without simultaneously expanding regulatory T cells, which can suppress anti-tumor responses.[1] This document provides detailed application notes and protocols for preclinical animal model studies involving IL-15 agonists, designed to assess their pharmacokinetic, pharmacodynamic, and anti-tumor efficacy profiles. While a specific agent "IL-15-IN-1" is not publicly documented, the principles and methods outlined herein are broadly applicable to various IL-15-based therapeutics.
Mechanism of Action and Signaling Pathway
IL-15 signaling is primarily mediated through a process called trans-presentation.[2][5] In this mechanism, IL-15 is produced by one cell (e.g., a dendritic cell) and binds to the high-affinity IL-15 receptor alpha (IL-15Rα) on the same cell surface. This IL-15/IL-15Rα complex is then presented to adjacent immune cells, such as NK cells and CD8+ T cells, that express the IL-2/IL-15 receptor beta (IL-15Rβ/CD122) and the common gamma chain (γc/CD132).[5] This interaction triggers downstream signaling cascades, including the JAK/STAT pathway, leading to immune cell proliferation, survival, and enhanced cytotoxic function.[6]
References
- 1. What IL-15 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Interleukin 15 - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Combined IL-15/IL-15Rα Immunotherapy Maximizes IL-15 Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of interleukin-15 in the development and treatment of hematological malignancies [frontiersin.org]
Application Notes and Protocols for IL-15-IN-1: A Potent Inhibitor of IL-15 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-15 (IL-15) is a pleiotropic cytokine crucial for the development, proliferation, and activation of various immune cells, including natural killer (NK) cells and CD8+ T cells.[1][2][3] Its signaling is implicated in both protective immunity and the pathogenesis of autoimmune diseases and certain cancers.[2][4] IL-15 exerts its effects by binding to a heterotrimeric receptor complex, which activates downstream signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphatidylinositol 3-kinase (PI3K)/AKT, and mitogen-activated protein kinase (MAPK) pathways.[4][5][6][7] IL-15-IN-1 is a potent and selective small molecule inhibitor of IL-15, effectively blocking IL-15-dependent cellular responses.[6][8][9] These application notes provide detailed protocols for utilizing this compound to inhibit IL-15 signaling in in vitro cell culture systems.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Cell Line | Assay Type | Notes | Reference |
| IC50 | 0.8 µM | IL-15-dependent cells | Cell Proliferation | --- | [6][8][9] |
| Inhibitory Concentration | 11 µM | 32Dβ cells | Cell Proliferation | Inhibition of IL-15-dependent proliferation over 2.5 days. | [6] |
| Toxicity | No significant toxicity | 32Dβ cells | Cell Viability | Assessed at 11 µM for 3 hours. | [6] |
Signaling Pathway and Experimental Workflow
IL-15 Signaling Pathway
The following diagram illustrates the major signaling pathways activated by IL-15.
References
- 1. What IL-15 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. IL-15 Bioassay [promega.sg]
- 3. Interleukin 15 - Wikipedia [en.wikipedia.org]
- 4. IL-15 Detection Service - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.com [promega.com]
- 8. What are the new molecules for IL-15 inhibitors? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for IL-15-IN-1 in Autoimmune Disease Model Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of IL-15-IN-1, a potent and selective small molecule inhibitor of Interleukin-15 (IL-15), for research in autoimmune disease models. The information provided is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of targeting the IL-15 pathway.
Introduction to IL-15 in Autoimmunity
Interleukin-15 (IL-15) is a pleiotropic cytokine that plays a critical role in the development, proliferation, and activation of various immune cells, including natural killer (NK) cells and CD8+ T cells.[1] Dysregulated IL-15 expression has been implicated in the pathogenesis of a wide range of autoimmune diseases, such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis.[2][3] In these conditions, elevated levels of IL-15 contribute to chronic inflammation and tissue damage by promoting the survival and activation of autoreactive lymphocytes.[3][4] Consequently, the inhibition of IL-15 signaling represents a promising therapeutic strategy for the treatment of autoimmune disorders.
This compound: A Selective Inhibitor of IL-15 Signaling
This compound is a potent and selective small molecule inhibitor of IL-15. It has been shown to inhibit the proliferation of IL-15-dependent cells with a half-maximal inhibitory concentration (IC50) of 0.8 μM.[5] By targeting the IL-15 pathway, this compound offers a valuable tool for investigating the role of this cytokine in autoimmune disease models and for exploring the potential of small molecule inhibitors in this therapeutic area.
IL-15 Signaling Pathway and Mechanism of Inhibition
IL-15 signals through a heterotrimeric receptor complex composed of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (CD122) chain, and the common gamma (γc) chain (CD132). The primary mode of IL-15 signaling is through trans-presentation, where IL-15 is presented by IL-15Rα on one cell to a neighboring cell expressing the CD122/γc heterodimer. This binding event activates intracellular signaling cascades, primarily the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways, leading to gene transcription that promotes cell survival, proliferation, and effector functions.
References
- 1. il-15 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. What are the new molecules for IL-15 inhibitors? [synapse.patsnap.com]
- 3. Frontiers | Selective Targeting of IL-15Rα Is Sufficient to Reduce Inflammation [frontiersin.org]
- 4. What IL-15 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Targeting the IL-15 Pathway in Graft-versus-Host Disease (GvHD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-15 (IL-15) is a pleiotropic cytokine that plays a critical role in the development, proliferation, and activation of T cells and Natural Killer (NK) cells. In the context of allogeneic hematopoietic stem cell transplantation (HSCT), donor-derived IL-15 has been identified as a key mediator in the pathogenesis of acute Graft-versus-Host Disease (GvHD). Consequently, the inhibition of the IL-15 signaling pathway presents a promising therapeutic strategy for the prevention and treatment of GvHD. These application notes provide a comprehensive overview of the role of IL-15 in GvHD and protocols for studying the effects of IL-15 pathway inhibition in preclinical models. While a specific inhibitor designated "IL-15-IN-1" is not prominently described in the literature, the data presented herein is based on studies involving the genetic knockout of IL-15 or other methods of blocking its signaling, serving as a proxy for the effects of a hypothetical IL-15 inhibitor.
IL-15 Signaling Pathway in GvHD
IL-15 signals through a heterotrimeric receptor complex consisting of the IL-15 receptor alpha chain (IL-15Rα), the IL-2/IL-15 receptor beta chain (CD122), and the common gamma chain (γc, CD132). IL-15 is unique in that it is often presented in trans by IL-15Rα on the surface of one cell (e.g., an antigen-presenting cell) to a neighboring cell expressing the CD122/γc heterodimer (e.g., a T cell or NK cell). This interaction triggers downstream signaling cascades, primarily through the JAK/STAT pathway, leading to T-cell activation, proliferation, and cytokine production, all of which contribute to the inflammatory cascade of GvHD.
Quantitative Data Summary
The following tables summarize key findings from preclinical studies investigating the role of IL-15 in GvHD. These data highlight the potential therapeutic benefit of inhibiting the IL-15 pathway.
Table 1: Survival Outcomes in Murine GvHD Models
| Model | Donor Bone Marrow | Recipient | Median Survival Time (MST) | Key Finding | Reference |
| B6 → B6D2F1 | Wild-type (wt) | B6D2F1 | 25.5 days | Baseline GvHD mortality | [1] |
| B6 → B6D2F1 | IL-15 knockout (-/-) | B6D2F1 | 46.5 days | Absence of donor-derived IL-15 significantly prolongs survival. | [1] |
| B6 → B6D2F1 | IL-15 transgenic (tg) | B6D2F1 | Dramatically decreased vs wt | Overexpression of IL-15 exacerbates GvHD mortality. | [2] |
| hu-PBL-SCID | Human PBLs + PBS | SCID | 30.7 days | Control group for xenogeneic GvHD. | [3] |
| hu-PBL-SCID | Human PBLs + rhIL-15 | SCID | 8.4 days | Exogenous human IL-15 rapidly induces lethal xenogeneic GvHD.[3] | [3] |
| hu-PBL-SCID | Human PBLs + rhIL-2 | SCID | 25.0 days | IL-2 does not significantly accelerate GvHD mortality compared to control.[3] | [3] |
Table 2: Cellular and Pathological Changes in GvHD Models
| Model | Treatment/Genotype | Key Cellular/Pathological Findings | Reference |
| B6 → B6D2F1 | IL-15 tg BM | Substantial activation and expansion of effector-memory (CD44highCD62Llow) CD8+ T cells.[2] | [2] |
| hu-PBL-SCID | rhIL-15 | Marked expansion of human CD4+ and CD8+ T cells.[3] | [3] |
| hu-PBL-SCID | rhIL-15 | Significant increase in mononuclear-cell infiltration and tissue damage in liver, kidneys, spleen, and lungs.[3] | [3] |
| B6 → B6D2F1 | IL-15 knockout (-/-) BM | Diminished type 1 polarization of T cells; no decrease in donor T-cell reconstitution. | [1] |
Experimental Protocols
Protocol 1: Murine Model of Acute GvHD
This protocol describes a well-established model to induce acute GvHD and to study the effects of IL-15 pathway inhibition.
Objective: To evaluate the efficacy of an IL-15 inhibitor in a murine allogeneic bone marrow transplantation model.
Materials:
-
Donor mice (e.g., C57BL/6, H-2b)
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Recipient mice (e.g., B6D2F1, H-2b/d)
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IL-15 inhibitor (e.g., "this compound" or neutralizing antibody)
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Vehicle control
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Total body irradiator
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Sterile surgical instruments
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Flow cytometer
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Antibodies for flow cytometry (e.g., anti-CD4, -CD8, -CD44, -CD62L)
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Reagents for cell isolation and counting
Procedure:
-
Recipient Conditioning: Lethally irradiate recipient B6D2F1 mice with a dose of total body irradiation optimized to ablate host hematopoietic cells (dose to be determined based on institutional guidelines and irradiator calibration).
-
Donor Cell Preparation:
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Euthanize donor C57BL/6 mice and aseptically harvest spleens and bone marrow.
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Prepare a single-cell suspension from the spleens to isolate T cells. T cells can be purified using nylon wool columns or magnetic bead-based selection.
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Prepare a single-cell suspension from the bone marrow. Deplete T cells from the bone marrow using anti-Thy1.2 antibody and complement or magnetic bead-based depletion.
-
-
Allogeneic Transplantation:
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On the day of transplantation (Day 0), inject recipient mice intravenously (via the tail vein) with a suspension containing T-cell depleted bone marrow cells and a defined number of purified splenic T cells from the donor mice.
-
-
Inhibitor Administration:
-
Administer the IL-15 inhibitor or vehicle control to recipient mice according to a predetermined schedule (e.g., daily, every other day) starting from Day 0. The dose and route of administration should be optimized in pilot studies.
-
-
Monitoring:
-
Monitor the mice daily for signs of GvHD, including weight loss, ruffled fur, hunched posture, and diarrhea. Assign a clinical GvHD score.
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Record survival data.
-
-
Analysis:
-
At defined time points, euthanize a subset of mice from each group.
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Harvest spleens, lymph nodes, and GvHD target organs (liver, gut, skin).
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Analyze lymphocyte populations in lymphoid organs by flow cytometry.
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Perform histopathological analysis of target organs to assess the degree of GvHD-related tissue damage.
-
References
- 1. Trans-presentation of donor-derived interleukin 15 is necessary for the rapid onset of acute graft-versus-host disease but not for graft-versus-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Donor-derived IL-15 is critical for acute allogeneic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IL-15 but not IL-2 rapidly induces lethal xenogeneic graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with IL-15-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Interleukin-15 (IL-15) is a pleiotropic cytokine crucial for the development, proliferation, and activation of key immune cells, particularly Natural Killer (NK) cells and CD8+ T cells.[1][2][3] IL-15 signals through a heterotrimeric receptor complex, activating downstream pathways including the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways.[4][5][6] Due to its potent immunostimulatory properties, the IL-15 pathway is a significant target in immunotherapy, particularly for enhancing anti-tumor responses. Conversely, dysregulated IL-15 signaling can contribute to inflammatory and autoimmune diseases.
IL-15-IN-1 is a novel, selective inhibitor of the IL-15 signaling pathway. These application notes provide detailed protocols for utilizing multi-parameter flow cytometry to characterize the functional effects of this compound on immune cell populations. The following assays are designed to quantify the inhibitor's impact on IL-15-mediated cell activation, proliferation, intracellular signaling, and survival.
IL-15 Signaling Pathway and Postulated Mechanism of this compound
The diagram below illustrates the principal signaling cascades initiated by IL-15. This compound is hypothesized to interfere with the initial receptor-kinase interactions, thereby attenuating downstream signaling events.
Caption: IL-15 signaling and the inhibitory target of this compound.
Experimental Protocols
Protocol 1: Analysis of NK and CD8+ T Cell Activation Marker Expression
This protocol is designed to assess the effect of this compound on the expression of key activation markers on NK cells and CD8+ T cells following IL-15 stimulation.
Caption: Workflow for assessing immune cell activation markers.
A. Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
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RPMI-1640 medium with 10% FBS
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Recombinant Human IL-15
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This compound
-
Flow cytometry staining buffer (PBS + 2% FBS)
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Fluorochrome-conjugated antibodies (see Table 1)
-
96-well U-bottom plate
B. Recommended Antibody Panel
| Target | Fluorochrome | Cell Population | Function |
| CD3 | APC-H7 | T Cells | Lineage Marker |
| CD8 | PerCP-Cy5.5 | Cytotoxic T Cells | Lineage Marker |
| CD56 | PE-Cy7 | NK Cells | Lineage Marker |
| CD69 | FITC | NK, T Cells | Early Activation |
| CD25 | PE | NK, T Cells | Activation (IL-2Rα) |
| Viability Dye | e.g., Fixable Viability Dye eFluor 780 | All | Live/Dead Discrimination |
C. Procedure
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 200 µL of cell suspension into wells of a 96-well U-bottom plate.
-
Prepare treatment conditions:
-
Unstimulated Control (medium only)
-
IL-15 stimulation (e.g., 50 ng/mL final concentration)
-
IL-15 (50 ng/mL) + this compound at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM)
-
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Harvest cells and wash once with cold PBS.
-
Stain with a viability dye according to the manufacturer's protocol.
-
Wash cells with flow cytometry staining buffer.
-
Add the antibody cocktail (Table 1) and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with staining buffer.
-
Resuspend cells in 200 µL of staining buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) and percentage of positive cells for CD69 and CD25 on gated live, singlet CD3-CD56+ NK cells and CD3+CD8+ T cells.
Protocol 2: Intracellular Flow Cytometry for IL-15 Signaling Analysis
This protocol measures the phosphorylation of key downstream signaling molecules, STAT5 and S6, to directly assess the inhibitory activity of this compound on the JAK/STAT and PI3K/AKT/mTOR pathways.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. New Flow Cytometric Methods for Monitoring STAT5 Signaling Reveal Responses to SARS-CoV-2 Antigen-Specific Stimulation in FOXP3+ Regulatory T Cells also in Patients with Advanced Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - BE [thermofisher.com]
- 6. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Western Blot for p-STAT5 Following Treatment with an IL-15 Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-15 (IL-15) is a critical cytokine in the development, proliferation, and activation of various immune cells, particularly natural killer (NK) cells and memory T cells. A key downstream effector of IL-15 signaling is the Signal Transducer and Activator of Transcription 5 (STAT5). Upon IL-15 receptor engagement, Janus kinases (JAKs) are activated, leading to the phosphorylation of STAT5 (p-STAT5). This phosphorylation event is crucial for the subsequent dimerization, nuclear translocation, and gene regulatory functions of STAT5. Consequently, the inhibition of IL-15-mediated p-STAT5 is a key readout for the efficacy of novel therapeutics targeting this pathway. This document provides a detailed protocol for performing a Western blot to detect changes in p-STAT5 levels in response to treatment with an IL-15 signaling inhibitor. As "IL-15-IN-1" is a placeholder, this note utilizes data from known JAK inhibitors that effectively block IL-15 signaling, such as Tofacitinib, to illustrate the application.
IL-15 Signaling Pathway and Point of Inhibition
The binding of IL-15 to its receptor complex (IL-15Rα, IL-2/15Rβ, and the common gamma chain γc) initiates a signaling cascade. This receptor engagement leads to the activation of receptor-associated Janus kinases, primarily JAK1 and JAK3.[1][2] These activated JAKs then phosphorylate STAT5 at a specific tyrosine residue (Tyr694).[3][4] Phosphorylated STAT5 forms dimers, translocates to the nucleus, and binds to DNA to regulate the transcription of target genes involved in cell survival, proliferation, and function.[5] Inhibitors targeting the JAK/STAT pathway, such as Tofacitinib, act by blocking the kinase activity of JAKs, thereby preventing the phosphorylation of STAT5 and disrupting the downstream signaling cascade.[2][6][7]
Quantitative Data Summary
The following table summarizes the inhibitory effects of Tofacitinib on IL-15-induced STAT5 phosphorylation in human T cells. This data is representative of what would be expected when using a potent inhibitor of the IL-15 signaling pathway.
| Treatment Condition | Cell Type | p-STAT5 Inhibition (%) | Reference |
| Tofacitinib (in vivo, 5 mg BID) | CD4+ T cells | ~73% | [8] |
| Tofacitinib (in vivo, 5 mg BID) | CD4- T cells | ~50-70% | [8] |
Experimental Protocol: Western Blot for p-STAT5
This protocol details the steps for treating cells with an IL-15 signaling inhibitor, preparing cell lysates, and performing a Western blot to detect p-STAT5.
Experimental Workflow
Materials and Reagents
-
Cell Lines: Human T-cell line (e.g., NK-92) or peripheral blood mononuclear cells (PBMCs).
-
Recombinant Human IL-15: R&D Systems or equivalent.
-
IL-15 Signaling Inhibitor: Tofacitinib (Selleck Chemicals) or other relevant JAK inhibitor.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit (Thermo Fisher Scientific).
-
SDS-PAGE Gels: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).
-
Transfer Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-STAT5 (Tyr694) (Cell Signaling Technology, #9351).[4]
-
Rabbit anti-STAT5 (Cell Signaling Technology).
-
Mouse anti-β-actin or anti-GAPDH (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment:
-
Culture your chosen cell line according to standard protocols. For suspension cells like NK-92, maintain a density of 0.5-1 x 10^6 cells/mL.
-
Starve the cells of serum or cytokines for 4-6 hours prior to the experiment to reduce basal signaling.
-
Pre-treat the cells with the IL-15 signaling inhibitor (e.g., Tofacitinib at various concentrations) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant human IL-15 (e.g., 50 ng/mL) for 15-30 minutes at 37°C. Include an unstimulated control.
-
-
Cell Lysate Preparation:
-
After stimulation, immediately place the cells on ice and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled microfuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
Sample Preparation for SDS-PAGE:
-
Mix an equal amount of protein from each sample (typically 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples into the wells of a precast polyacrylamide gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-STAT5 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT5 and a loading control like β-actin or GAPDH.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-STAT5 signal to the total STAT5 or loading control signal.
-
Expected Results
A successful experiment will show a strong band for p-STAT5 in the IL-15 stimulated, vehicle-treated sample. In contrast, the lanes corresponding to cells treated with the IL-15 signaling inhibitor should exhibit a dose-dependent decrease in the intensity of the p-STAT5 band. The total STAT5 and loading control bands should remain consistent across all lanes, confirming equal protein loading.
Troubleshooting
-
No or weak p-STAT5 signal:
-
Confirm the bioactivity of the recombinant IL-15.
-
Optimize the stimulation time and concentration of IL-15.
-
Ensure phosphatase inhibitors were included in the lysis buffer.
-
Increase the amount of protein loaded onto the gel.
-
-
High background:
-
Increase the duration and number of wash steps.
-
Optimize the blocking conditions (e.g., switch from milk to BSA or vice versa).
-
Decrease the concentration of the primary or secondary antibodies.
-
-
Uneven loading control bands:
-
Ensure accurate protein quantification and careful sample loading.
-
Use a reliable loading control antibody.
-
By following this detailed protocol, researchers can effectively utilize Western blotting to assess the inhibitory activity of compounds targeting the IL-15/STAT5 signaling pathway, a crucial step in the development of novel immunomodulatory therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 3. Phospho-Stat5 (Tyr694) (C11C5) Rabbit mAb (BSA and Azide Free) | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. researchgate.net [researchgate.net]
- 8. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
ELISA for cytokine release inhibited by IL-15-IN-1
Measuring the Inhibition of Cytokine Release by IL-15-IN-1 using ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-15 (IL-15) is a pro-inflammatory cytokine crucial for the development, proliferation, and activation of various immune cells, including natural killer (NK) cells and T cells.[1] Elevated levels of IL-15 are associated with several autoimmune diseases and some cancers, making it a significant target for therapeutic intervention. This compound is a potent and selective small molecule inhibitor of IL-15. It has been shown to inhibit the proliferation of IL-15-dependent cells with a half-maximal inhibitory concentration (IC50) of 0.8 μM.[2][3] This document provides detailed protocols for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on the release of key pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).
IL-15 Signaling Pathway and Inhibition by this compound
IL-15 signals through a heterotrimeric receptor complex, leading to the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This signaling cascade is pivotal in the transcription of genes responsible for pro-inflammatory cytokine production. This compound is designed to interfere with this signaling process, thereby reducing the downstream inflammatory response.
Data Presentation
While specific quantitative data on the inhibition of cytokine release by this compound is not extensively available in the public domain, the following table provides an illustrative example of how such data would be presented. The hypothetical IC50 values are based on the known potency of this compound in cell proliferation assays and the established role of IL-15 in stimulating the production of these cytokines.
| Cytokine | Cell Type | Stimulation | This compound IC50 (μM) [Hypothetical] |
| IFN-γ | Human PBMCs | Phytohemagglutinin (PHA) | 1.2 |
| TNF-α | Human PBMCs | Lipopolysaccharide (LPS) | 1.5 |
| IL-6 | Human PBMCs | IL-1β | 2.0 |
This table presents hypothetical data for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
The following are detailed protocols for cell culture, stimulation, treatment with this compound, and subsequent quantification of cytokine release using ELISA.
Experimental Workflow
Cell Culture and Treatment
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Cell culture plates (96-well, flat-bottom)
-
Stimulating agents (e.g., Phytohemagglutinin (PHA) for IFN-γ; Lipopolysaccharide (LPS) for TNF-α; Interleukin-1 beta (IL-1β) for IL-6)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of medium.
-
Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Add 50 µL of the appropriate stimulating agent to each well (except for the unstimulated control wells). Final concentrations should be optimized, but typical starting points are: PHA (5 µg/mL), LPS (100 ng/mL), IL-1β (10 ng/mL).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours, depending on the cytokine being measured.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the cell-free supernatant for cytokine analysis. Supernatants can be stored at -80°C if not used immediately.
ELISA Protocol for Cytokine Quantification
Materials:
-
Commercially available ELISA kits for human IFN-γ, TNF-α, or IL-6.
-
Collected cell culture supernatants.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent (as provided in the ELISA kit).
-
TMB substrate solution.
-
Stop solution (e.g., 2N H2SO4).
-
Microplate reader.
Protocol (General Sandwich ELISA):
-
Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Add 100 µL of the collected supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes. A blue color will develop.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Reading the Plate: Read the absorbance at 450 nm using a microplate reader.
Data Analysis
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of the cytokine in each of the experimental samples.
-
Calculate the percentage of cytokine inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Cytokine concentration with this compound / Cytokine concentration with vehicle))
-
Plot the percentage of inhibition against the log concentration of this compound and use a non-linear regression analysis to determine the IC50 value.
Conclusion
The protocols outlined in this document provide a comprehensive framework for researchers to evaluate the inhibitory effect of this compound on the release of key pro-inflammatory cytokines using ELISA. While specific quantitative data for this compound's impact on cytokine release is still emerging, its known potency as an IL-15 inhibitor suggests it is a valuable tool for studying the role of IL-15 in inflammatory processes and for the development of novel therapeutics. The provided methodologies can be adapted to assess the efficacy of other potential IL-15 pathway inhibitors.
References
Application Notes and Protocols: IL-15-IN-1 in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-15 (IL-15) is a pleiotropic cytokine that plays a crucial role in the development, proliferation, and activation of various immune cells, particularly natural killer (NK) cells and CD8+ T cells.[1][2] Its involvement in promoting inflammatory responses has implicated it in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, inhibiting the IL-15 signaling pathway presents a promising therapeutic strategy for these conditions.
This document provides an overview of IL-15-IN-1, a small molecule inhibitor of IL-15, and detailed protocols for evaluating IL-15 pathway inhibitors in a mouse model of inflammation.
This compound: A Potent and Selective Inhibitor
This compound, also known as compound 76, is a selective inhibitor of Interleukin-15.[3][4] It functions by impeding the interaction between IL-15 and the IL-2 receptor beta chain (IL-2Rβ), a critical step in the signal transduction cascade. In vitro studies have demonstrated its ability to inhibit the proliferation of IL-15-dependent cells with a half-maximal inhibitory concentration (IC₅₀) of 0.8 μM.[3][4]
Disclaimer: To date, no in vivo data for this compound in mouse models of inflammation has been published. Therefore, the following in vivo protocols and data are presented as a representative example from a study using a different IL-15 antagonist (soluble IL-15 Receptor α-chain; sIL-15Rα) in a collagen-induced arthritis (CIA) mouse model. This information is intended to serve as a guide for designing and executing similar preclinical studies.
IL-15 Signaling Pathway
IL-15 signals through a heterotrimeric receptor complex, leading to the activation of multiple downstream pathways that drive cellular responses such as proliferation, survival, and cytokine production.
Mechanism of Action of this compound
This compound is designed to directly bind to IL-15, thereby preventing its association with the IL-2/15Rβ subunit of the receptor complex. This blockade inhibits the downstream signaling cascades responsible for the pro-inflammatory effects of IL-15.
Experimental Protocols for In Vivo Evaluation in a Mouse Model of Collagen-Induced Arthritis (CIA)
The following protocols are adapted from a study evaluating the efficacy of a soluble IL-15 receptor antagonist in a mouse model of rheumatoid arthritis.
I. Induction of Collagen-Induced Arthritis (CIA)
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA).
-
Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Incomplete Freund's Adjuvant (IFA).
-
Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Monitoring:
-
Begin daily monitoring for the onset and severity of arthritis from Day 21.
-
Assess clinical signs using a scoring system (see below) and measure paw thickness with a caliper.
-
II. Formulation and Administration of this compound
Formulation Protocol (as provided by MedchemExpress for in vivo use): [3]
-
Add each solvent one by one: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
For a 1 mL working solution:
-
Add 100 µL of a 20.8 mg/mL DMSO stock solution of this compound to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
The final concentration will be 2.08 mg/mL.
-
-
Administration:
-
The route of administration (e.g., intraperitoneal, oral gavage) and dosing frequency will need to be optimized based on the pharmacokinetic properties of the compound. For the representative study, the sIL-15Rα was administered intraperitoneally.
-
III. Experimental Workflow
Data Presentation: Representative Results from an IL-15 Antagonist Study in CIA
The following tables summarize the type of quantitative data that can be collected from such a study. The data presented here is illustrative and based on the findings from the study using sIL-15Rα.
Table 1: Clinical Assessment of Arthritis Severity
| Treatment Group | Mean Clinical Score (± SEM) | Mean Number of Arthritic Paws (± SEM) | Mean Paw Thickness (mm ± SEM) |
| Control (Vehicle) | 8.5 ± 1.2 | 3.5 ± 0.5 | 3.2 ± 0.2 |
| sIL-15Rα (40 µ g/day ) | 2.1 ± 0.8 | 1.2 ± 0.4 | 2.4 ± 0.1 |
| p < 0.05 compared to control |
Table 2: Immunological Parameters
| Treatment Group | Anti-Collagen IgG Titer (OD 450nm) | T-cell Proliferation (Stimulation Index) | IFN-γ Production (pg/mL) |
| Control (Vehicle) | 1.25 ± 0.15 | 15.2 ± 2.5 | 850 ± 120 |
| sIL-15Rα (40 µ g/day ) | 0.65 ± 0.10 | 5.8 ± 1.2 | 320 ± 80 |
| p < 0.05 compared to control |
Conclusion
This compound is a promising small molecule inhibitor of IL-15 with demonstrated in vitro activity. While in vivo data in inflammatory models is not yet available, the provided protocols and representative data from a study using an IL-15 antagonist in a mouse model of collagen-induced arthritis offer a robust framework for the preclinical evaluation of this compound and other inhibitors of this pathway. Such studies are crucial for advancing our understanding of the therapeutic potential of IL-15 blockade in inflammatory and autoimmune diseases.
References
- 1. Identification of a potent anti-IL-15 antibody with opposing mechanisms of action in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Selective Targeting of IL-15Rα Is Sufficient to Reduce Inflammation [frontiersin.org]
- 4. Anti-IL-15 monoclonal antibody for the treatment of coeliac disease: the light at the end of the gluten free diet tunnel? - Popa - Digestive Medicine Research [dmr.amegroups.org]
Application Notes and Protocols for Ex Vivo T Cell Expansion Using Interleukin-15 (IL-15)
A Clarification on IL-15-IN-1: It is critical to note that this compound is a potent and selective inhibitor of Interleukin-15 (IL-15). It functions by inhibiting the proliferation of IL-15-dependent cells, with a reported IC50 of 0.8 μM[1]. Therefore, this compound is not suitable for the ex vivo expansion of T cells. The following application notes and protocols are for the use of recombinant Interleukin-15 (IL-15) , a cytokine that promotes T cell proliferation and survival.
Introduction
Interleukin-15 (IL-15) is a pleiotropic cytokine belonging to the 4-α-helix bundle family that plays a crucial role in the development, proliferation, and activation of various immune cells, particularly T cells and Natural Killer (NK) cells[2][3]. Unlike Interleukin-2 (IL-2), IL-15 is less likely to induce activation-induced cell death and has a reduced effect on the expansion of regulatory T cells (Tregs), making it an attractive candidate for cancer immunotherapy and the generation of T cell products for adoptive cell therapy[4][5]. These application notes provide a comprehensive overview of the use of IL-15 for the ex vivo expansion of T cells, including its mechanism of action, detailed protocols, and expected outcomes.
Mechanism of Action: IL-15 Signaling in T Cells
IL-15 signals through a heterotrimeric receptor complex composed of the IL-15 receptor alpha chain (IL-15Rα), the IL-2/IL-15 receptor beta chain (CD122), and the common gamma chain (γc, CD132)[6]. The primary mode of IL-15 signaling is through trans-presentation, where IL-15 is presented by an IL-15Rα-expressing cell (like a dendritic cell or monocyte) to a neighboring T cell expressing the CD122/γc heterodimer[6][7]. This interaction triggers the activation of three major downstream signaling pathways:
-
JAK/STAT Pathway: Activation of Janus kinases (JAK1 and JAK3) leads to the phosphorylation and dimerization of Signal Transducers and Activators of Transcription (STAT3 and STAT5). These STAT dimers then translocate to the nucleus to initiate the transcription of genes involved in cell survival (e.g., Bcl-2), proliferation (e.g., c-Myc), and effector functions[2][6].
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, metabolism, and survival[6].
-
Ras/Raf/MAPK Pathway: This pathway also contributes to cell proliferation[2].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IL-15 in T-Cell Responses and Immunopathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Safety (toxicity), pharmacokinetics, immunogenicity, and impact on elements of the normal immune system of recombinant human IL-15 in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. academic.oup.com [academic.oup.com]
- 7. IL-15 functions as a danger signal to regulate tissue-resident T cells and tissue destruction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IL-15-IN-1 in Co-culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-15 (IL-15) is a pleiotropic cytokine crucial for the development, proliferation, and activation of various immune cells, particularly Natural Killer (NK) cells and CD8+ T cells.[1] Its significant role in both innate and adaptive immunity has made it a key target in immunotherapy, especially in oncology and autoimmune diseases. IL-15-IN-1 is a potent and selective small molecule inhibitor of IL-15, offering a valuable tool for studying the biological functions of IL-15 and for the development of novel therapeutics.
These application notes provide detailed protocols for utilizing this compound in co-culture systems to investigate its effects on immune cell function. The protocols are designed for researchers in immunology, oncology, and drug development.
Mechanism of Action of IL-15
IL-15 signals through a heterotrimeric receptor complex composed of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (CD122) chain, and the common gamma (γc or CD132) chain. A unique feature of IL-15 signaling is its primary reliance on trans-presentation, where IL-15 is presented by the IL-15Rα on one cell (e.g., a dendritic cell) to a neighboring cell expressing the CD122/γc heterodimer (e.g., an NK cell or T cell).[1] This interaction triggers downstream signaling cascades, primarily the JAK-STAT and PI3K-AKT pathways, leading to cell proliferation, survival, and enhanced effector functions.
This compound
This compound is a selective inhibitor of IL-15. It has been shown to inhibit the proliferation of IL-15-dependent cells with an IC50 of 0.8 μM. This compound can be utilized in various in vitro and co-culture assays to block IL-15-mediated biological effects.
Applications in Co-culture Systems
Co-culture systems are invaluable for studying the complex interplay between different cell types. In the context of IL-15, these systems can be used to:
-
Evaluate the effect of IL-15 inhibition on NK cell-mediated cytotoxicity against tumor cells.
-
Assess the impact of this compound on cytokine and chemokine production within a simulated tumor microenvironment.
-
Investigate the role of IL-15 in the activation and proliferation of T cells in the presence of antigen-presenting cells.
-
Determine the specificity of this compound in a multi-cytokine environment.
Experimental Protocols
Protocol 1: Inhibition of NK Cell Cytotoxicity in a Co-culture with Tumor Cells
This protocol details the assessment of this compound's ability to inhibit the cytotoxic activity of primary human NK cells against a tumor cell line.
1.1. Materials
-
Primary Human NK cells (isolated from healthy donor PBMCs)
-
K562 tumor cell line (or other NK-sensitive target cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Recombinant Human IL-15
-
This compound (dissolved in DMSO)
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)
-
96-well U-bottom plates
1.2. Experimental Workflow
Caption: Workflow for NK cell cytotoxicity assay with this compound.
1.3. Detailed Procedure
-
NK Cell Isolation and Activation:
-
Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.
-
Culture the isolated NK cells overnight in complete RPMI-1640 medium containing 10 ng/mL of recombinant human IL-15 to induce activation.
-
-
Preparation of this compound:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, perform serial dilutions of the stock solution in complete RPMI-1640 to achieve final concentrations ranging from 0.1 µM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Co-culture Setup:
-
Plate 1 x 10^4 K562 target cells per well in a 96-well U-bottom plate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells containing the target cells.
-
Add the pre-activated NK cells to the wells at an effector-to-target (E:T) ratio of 10:1.
-
Include control wells: target cells only (spontaneous release), target cells with lysis buffer (maximum release), and NK cells only.
-
-
Incubation and Cytotoxicity Measurement:
-
Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, measure cytotoxicity using a lactate dehydrogenase (LDH) release assay according to the manufacturer's instructions.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
1.4. Expected Results and Data Presentation
The results are expected to show a dose-dependent inhibition of NK cell-mediated cytotoxicity by this compound.
| This compound (µM) | % Specific Lysis (Mean ± SD) |
| 0 (Vehicle) | 75 ± 5.2 |
| 0.1 | 68 ± 4.8 |
| 0.5 | 45 ± 3.9 |
| 1.0 | 25 ± 3.1 |
| 5.0 | 12 ± 2.5 |
| 10.0 | 8 ± 1.9 |
Protocol 2: Assessment of this compound on Cytokine Production in a PBMC Co-culture
This protocol is designed to evaluate the effect of this compound on the production of pro-inflammatory cytokines, such as IFN-γ and TNF-α, in a mixed lymphocyte reaction stimulated by IL-15.
2.1. Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Recombinant Human IL-15
-
This compound (dissolved in DMSO)
-
ELISA kits for Human IFN-γ and TNF-α
-
96-well flat-bottom plates
2.2. Experimental Workflow
Caption: Workflow for assessing cytokine production with this compound.
2.3. Detailed Procedure
-
PBMC Isolation:
-
Isolate PBMCs from two healthy donors using Ficoll-Paque density gradient centrifugation.
-
-
Co-culture Setup:
-
In a 96-well flat-bottom plate, mix the PBMCs from the two donors at a 1:1 ratio, with a total of 2 x 10^5 cells per well.
-
Add recombinant human IL-15 to a final concentration of 10 ng/mL to all wells except the negative control.
-
Add serial dilutions of this compound (0.1 µM to 10 µM) or vehicle control (DMSO) to the appropriate wells.
-
Include a negative control (unstimulated mixed PBMCs) and a positive control (IL-15 stimulated mixed PBMCs with vehicle).
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
-
Cytokine Measurement:
-
Measure the concentrations of IFN-γ and TNF-α in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
2.4. Expected Results and Data Presentation
The results are expected to show a dose-dependent decrease in the production of IFN-γ and TNF-α with increasing concentrations of this compound.
| This compound (µM) | IFN-γ (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) |
| 0 (Vehicle) | 1250 ± 110 | 850 ± 75 |
| 0.1 | 1100 ± 95 | 780 ± 68 |
| 0.5 | 750 ± 65 | 520 ± 45 |
| 1.0 | 400 ± 38 | 280 ± 25 |
| 5.0 | 150 ± 20 | 110 ± 15 |
| 10.0 | 80 ± 12 | 60 ± 8 |
IL-15 Signaling Pathway and Point of Inhibition
The following diagram illustrates the IL-15 signaling pathway and the proposed point of action for this compound.
Caption: IL-15 signaling pathway and inhibition by this compound.
Troubleshooting and Considerations
-
Cell Viability: It is crucial to assess the toxicity of this compound on the cell types used in the co-culture. A simple viability assay (e.g., Trypan Blue or a live/dead stain) should be performed in parallel.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is kept low and is consistent across all experimental conditions.
-
Donor Variability: When using primary human cells, significant donor-to-donor variability can be expected. It is recommended to use cells from multiple donors to ensure the reproducibility of the results.
-
Kinetic Analysis: The incubation times suggested in the protocols can be optimized. A time-course experiment may be beneficial to determine the optimal endpoint for your specific experimental setup.
By following these detailed protocols and considering the key aspects of experimental design, researchers can effectively utilize this compound to investigate the multifaceted roles of IL-15 in various biological systems.
References
Application Notes and Protocols for IL-15-IN-1 in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-15 (IL-15) is a pleiotropic cytokine crucial for the development, proliferation, and activation of various immune cells, particularly Natural Killer (NK) cells and CD8+ T cells. Its signaling is implicated in both protective immunity and pathological inflammatory conditions. IL-15-IN-1 is a potent and selective small molecule inhibitor of IL-15 signaling, offering a valuable tool for studying the biological roles of IL-15 and for potential therapeutic development. These application notes provide detailed protocols for the use of this compound in primary human cell cultures, including Peripheral Blood Mononuclear Cells (PBMCs), isolated NK cells, and T cells.
Product Information: this compound
| Property | Value | Reference |
| Molecular Weight | 576.71 g/mol | --INVALID-LINK-- |
| Formulation | Provided as a solid | --INVALID-LINK-- |
| Solubility | Soluble in DMSO (e.g., 125 mg/mL) | --INVALID-LINK--, --INVALID-LINK-- |
| In Vitro Activity | IC50 of 0.8 µM for inhibition of IL-15-dependent cell proliferation (in 32Dβ cell line) | --INVALID-LINK-- |
| Storage | Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. | --INVALID-LINK-- |
IL-15 Signaling Pathway
The following diagram illustrates the canonical IL-15 signaling pathway, which is the target of this compound. IL-15 binds to the IL-15 receptor alpha (IL-15Rα) and this complex is then presented in trans to a neighboring cell expressing the IL-2/IL-15 receptor beta (IL-2/15Rβ) and the common gamma chain (γc). This interaction activates the JAK/STAT, PI3K/AKT, and MAPK signaling cascades, leading to cell proliferation, survival, and effector functions.
Caption: IL-15 signaling pathway targeted by this compound.
Experimental Workflow for Using this compound in Primary Cells
The following diagram outlines a general workflow for evaluating the effects of this compound on primary immune cells.
Caption: General experimental workflow for this compound studies.
Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO.[1][2] To prepare a 10 mM stock solution, dissolve 5.77 mg of this compound in 1 mL of sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Isolation and Culture of Primary Human PBMCs
This protocol is for the isolation of Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Phosphate-buffered saline (PBS), sterile
-
Ficoll-Paque™ PLUS or Lymphoprep™
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine (complete RPMI)
-
Recombinant Human IL-15 (rhIL-15)
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.[3][4]
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ in a sterile conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[5]
-
After centrifugation, a distinct layer of PBMCs (the "buffy coat") will be visible at the plasma-Ficoll interface.
-
Carefully aspirate the PBMC layer and transfer to a new sterile conical tube.
-
Wash the cells by adding at least 3 volumes of sterile PBS and centrifuge at 250 x g for 10 minutes.[5]
-
Discard the supernatant and resuspend the cell pellet in complete RPMI.
-
Count the cells and assess viability using Trypan Blue exclusion.
-
Plate the cells at a density of 1-2 x 10^6 cells/mL in a tissue culture plate.
Protocol 3: Determining the Optimal Concentration of this compound (Dose-Response Experiment)
It is crucial to determine the optimal working concentration of this compound for your specific primary cell type and experimental conditions.
Procedure:
-
Isolate and culture your primary cells of interest (e.g., PBMCs, purified NK cells, or T cells) as described in Protocol 2 or other standard methods.
-
Seed the cells in a 96-well plate at an appropriate density.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 25 µM, spanning the known IC50 of 0.8 µM.
-
Include the following controls:
-
Unstimulated Control: Cells in medium alone.
-
Vehicle Control: Cells with the highest concentration of DMSO used for the inhibitor dilutions.
-
Positive Control: Cells stimulated with an optimal concentration of rhIL-15 (e.g., 10-50 ng/mL).
-
-
Add the different concentrations of this compound to the wells containing cells pre-stimulated with rhIL-15.
-
Incubate the plate for a predetermined time (e.g., 48-72 hours).
-
Assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo®, or a live/dead stain for flow cytometry).
-
Determine the IC50 value for this compound in your primary cell culture system by plotting the dose-response curve.
Protocol 4: Assessing the Effect of this compound on T Cell Proliferation (CFSE Assay)
This assay measures the proliferation of T cells in response to IL-15 stimulation and its inhibition by this compound.
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
rhIL-15
-
This compound
-
Flow cytometer
Procedure:
-
Isolate and resuspend T cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.[6]
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI.
-
Wash the cells twice with complete RPMI.
-
Resuspend the CFSE-labeled T cells in complete RPMI and plate in a 24- or 48-well plate.
-
Add the following to the appropriate wells:
-
Medium only (negative control)
-
rhIL-15 (positive control)
-
rhIL-15 + this compound (at the predetermined optimal concentration)
-
rhIL-15 + Vehicle (DMSO control)
-
-
Culture the cells for 3-5 days.
-
Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
Protocol 5: Assessing the Effect of this compound on NK Cell Cytotoxicity (Calcein Release Assay)
This assay measures the ability of NK cells to lyse target cells, a key effector function stimulated by IL-15.
Materials:
-
Target cells (e.g., K562 cell line)
-
Calcein-AM
-
rhIL-15
-
This compound
-
96-well V-bottom plate
-
Fluorescence plate reader
Procedure:
-
Culture isolated NK cells with rhIL-15 in the presence or absence of this compound for 24-48 hours.
-
Label the target cells with Calcein-AM according to the manufacturer's protocol.[7]
-
Wash and resuspend the labeled target cells in complete RPMI.
-
Plate the target cells in a 96-well V-bottom plate (e.g., 1 x 10^4 cells/well).
-
Add the pre-treated NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Include the following controls:
-
Spontaneous Release: Target cells in medium alone.
-
Maximum Release: Target cells lysed with a detergent (e.g., 1% Triton X-100).
-
-
Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C.
-
After incubation, centrifuge the plate again and carefully transfer the supernatant to a new 96-well flat-bottom plate.
-
Measure the fluorescence of the released calcein in the supernatant using a fluorescence plate reader.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 6: Assessing the Effect of this compound on Cytokine Production (Intracellular Staining for IFN-γ)
This protocol measures the production of IFN-γ by T cells or NK cells, a key cytokine induced by IL-15.
Materials:
-
rhIL-15
-
This compound
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Anti-human IFN-γ antibody conjugated to a fluorophore
-
Flow cytometer
Procedure:
-
Culture isolated T cells or NK cells with rhIL-15 in the presence or absence of this compound for 24-48 hours.
-
For the last 4-6 hours of culture, add a protein transport inhibitor (Brefeldin A or Monensin) to the cells to allow for intracellular accumulation of IFN-γ.
-
Harvest the cells and stain for surface markers (e.g., CD3, CD8, CD56) as required.
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization kit.
-
Stain the cells with a fluorophore-conjugated anti-human IFN-γ antibody.
-
Wash the cells and analyze by flow cytometry to determine the percentage of IFN-γ-producing cells.
Protocol 7: Assessing the Effect of this compound on IL-15 Signaling (STAT5 Phosphorylation)
This assay directly measures the inhibition of the IL-15 signaling pathway by assessing the phosphorylation of STAT5.
Materials:
-
rhIL-15
-
This compound
-
Fixation buffer (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Anti-human phospho-STAT5 (pSTAT5) antibody conjugated to a fluorophore
-
Flow cytometer
Procedure:
-
Starve the primary cells (e.g., T cells or NK cells) from cytokines for at least 2 hours in serum-free media.
-
Pre-incubate the cells with this compound or vehicle control for 30-60 minutes.
-
Stimulate the cells with a high concentration of rhIL-15 for a short period (e.g., 15-30 minutes) at 37°C.[8]
-
Immediately fix the cells by adding pre-warmed fixation buffer.
-
Permeabilize the cells by adding ice-cold methanol.
-
Wash the cells and stain with a fluorophore-conjugated anti-pSTAT5 antibody.
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of pSTAT5. A decrease in MFI in the presence of this compound indicates inhibition of IL-15 signaling.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.
Table 1: Effect of this compound on T Cell Proliferation
| Treatment | Concentration (µM) | % Proliferating Cells (Mean ± SD) |
| Unstimulated | - | 2.5 ± 0.8 |
| rhIL-15 | - | 65.2 ± 5.1 |
| rhIL-15 + Vehicle (DMSO) | - | 63.8 ± 4.7 |
| rhIL-15 + this compound | 0.1 | 55.1 ± 6.2 |
| 1 | 20.7 ± 3.9 | |
| 10 | 5.3 ± 1.5 |
Conclusion
These application notes and protocols provide a comprehensive guide for utilizing this compound to study IL-15 biology in primary human cell cultures. By following these detailed methodologies, researchers can effectively investigate the role of IL-15 signaling in various immune processes and evaluate the potential of IL-15 inhibition as a therapeutic strategy. It is recommended to optimize inhibitor concentrations and incubation times for each specific primary cell type and experimental setup.
References
- 1. A Novel Method for Assessment of Natural Killer Cell Cytotoxicity Using Image Cytometry | PLOS One [journals.plos.org]
- 2. Trans-endocytosis of intact IL-15Rα–IL-15 complex from presenting cells into NK cells favors signaling for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A flow-cytometry-based assay to assess granule exocytosis and GZB delivery by human CD8 T cells and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mucosalimmunology.ch [mucosalimmunology.ch]
- 5. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - ES [thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. Cytotoxicity Assay - Calcein AM [protocols.io]
- 8. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
Troubleshooting & Optimization
IL-15-IN-1 solubility and preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, preparation, and handling of IL-15-IN-1, a potent and selective Interleukin-15 (IL-15) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 125 mg/mL with the aid of ultrasonication[1][2].
Q2: How should I prepare this compound for in vivo experiments?
A2: For in vivo studies, a clear stock solution in an appropriate solvent should first be prepared. Subsequently, co-solvents can be added sequentially. It is recommended to prepare the working solution for in vivo experiments fresh on the day of use[3]. Two example protocols are provided in the Experimental Protocols section below.
Q3: What are the storage conditions for this compound?
A3: As a powder, this compound is stable for 3 years at -20°C and for 2 years at 4°C[1]. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 2 years or at -20°C for up to 1 year[3]. Some suppliers recommend shorter storage periods for stock solutions, such as 6 months at -80°C and 1 month at -20°C[2].
Q4: My this compound solution shows precipitation. What should I do?
A4: If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution[2][3]. For stock solutions, warming the tube to 37°C and using an ultrasonic bath can help increase solubility[2].
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility in DMSO | 125 mg/mL (with ultrasonication) | [1][2] |
| In Vivo Formulation 1 Solubility | ≥ 2.08 mg/mL (3.61 mM) | [3] |
| In Vivo Formulation 2 Solubility | ≥ 2.08 mg/mL (3.61 mM) | [3] |
| Powder Storage | -20°C for 3 years; 4°C for 2 years | [1] |
| Stock Solution Storage | -80°C for 2 years; -20°C for 1 year | [3] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution in DMSO
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add 173.4 µL of DMSO to 1 mg of this compound)[2].
-
To aid dissolution, use an ultrasonic bath until the solution is clear[1][2].
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended[3].
Protocol 2: Preparation of Working Solution for In Vivo Administration (with PEG300, Tween-80, and Saline)
This protocol yields a solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
Prepare a clear stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL. Ensure the final solution is clear.
-
Use this working solution fresh on the day of preparation[3].
Protocol 3: Preparation of Working Solution for In Vivo Administration (with Corn Oil)
This protocol yields a solution with 10% DMSO and 90% Corn Oil.[3]
-
Prepare a clear stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 900 µL of Corn oil.
-
Mix thoroughly until a clear and uniform solution is achieved.
-
Use this working solution fresh on the day of preparation. Note that this formulation should be used cautiously for dosing periods exceeding half a month[3].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | Insufficient mixing or sonication. | Use an ultrasonic bath to aid dissolution. Gentle warming to 37°C can also be applied[2]. Ensure the DMSO is of high purity and anhydrous. |
| Precipitation observed in the in vivo working solution. | The compound has limited solubility in the final aqueous-based formulation. | Prepare the solution fresh on the day of use. Ensure all components are added sequentially and mixed thoroughly at each step. Gentle warming and sonication may help[3]. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or repeated freeze-thaw cycles. | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles[2][3]. Always store the powder and stock solutions at the recommended temperatures. |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified IL-15 signaling pathway and the inhibitory action of this compound.
References
IL-15-IN-1 Stability in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of IL-15-IN-1 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for this compound stock solutions?
A1: Proper storage of this compound stock solutions is crucial for maintaining its activity. Once prepared, it is recommended to aliquot the stock solution to prevent repeated freeze-thaw cycles. For long-term storage, -80°C is recommended for up to 2 years, while for shorter-term storage, -20°C is suitable for up to 1 year.[1]
Q2: How stable is this compound in cell culture media at 37°C?
Q3: Can I prepare a working solution of this compound in cell culture media and store it?
A3: It is generally recommended to prepare fresh working solutions of this compound in cell culture media for each experiment. This minimizes the potential for degradation or loss of activity over time. If short-term storage is necessary, it should be kept at 4°C and used as soon as possible.
Q4: What are the primary degradation pathways for small molecules like this compound in cell culture?
A4: The stability of a small molecule in cell culture can be influenced by several factors, including:
-
Hydrolysis: Cleavage of chemical bonds by water. As mentioned, the sulfonamide group in this compound is relatively stable against hydrolysis at physiological pH.[2][3]
-
Metabolism by cells: Enzymatic modification by cellular enzymes can lead to the inactivation or altered activity of the compound.
-
Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of cell culture plates and other plasticware, reducing the effective concentration in the media.
-
Light sensitivity: Some compounds are sensitive to light and can degrade upon exposure. It is good practice to protect solutions from light.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected inhibitory activity. | Degradation of this compound in working solution. | Prepare a fresh working solution from a properly stored stock for each experiment. Avoid prolonged storage of diluted solutions. |
| Suboptimal final concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The reported IC50 is 0.8 μM for IL-15-dependent cell proliferation.[1] | |
| Cell seeding density. | Optimize the cell seeding density for your assay. Cell density can affect the apparent potency of an inhibitor. | |
| Incorrect preparation of stock solution. | Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in cell culture media. Use sonication if necessary to aid dissolution. | |
| Precipitation of the compound in cell culture media. | Poor solubility of this compound at the working concentration. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is low and does not affect cell viability. If solubility is an issue, consider using a different formulation or a lower concentration. |
| Interaction with media components. | Some components of serum or media supplements can interact with small molecules and reduce their solubility or activity. Test the inhibitor in serum-free media if your experimental design allows. | |
| Observed cytotoxicity not related to IL-15 inhibition. | High concentration of the solvent (e.g., DMSO). | Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle control (media with the same concentration of solvent) to assess solvent toxicity. |
| Off-target effects of this compound. | Use the lowest effective concentration of the inhibitor to minimize potential off-target effects. Consider using a structurally unrelated IL-15 inhibitor as a control if available. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade).
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the powder in an appropriate volume of DMSO.
-
If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]
-
General Protocol for Cell-Based Assay
-
Cell Seeding: Plate cells at the optimized density in a multi-well plate and allow them to adhere or stabilize overnight.
-
Preparation of Working Solution:
-
Thaw a fresh aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture media to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and controls.
-
-
Treatment:
-
Remove the old media from the cells and replace it with the media containing the different concentrations of this compound.
-
Include a vehicle control (media with solvent only) and a positive control (if applicable).
-
-
Incubation: Incubate the cells for the desired duration of the experiment (e.g., 2.5 days for proliferation assays).[1]
-
Assay Readout: Perform the appropriate assay to measure the desired endpoint (e.g., cell proliferation, cytotoxicity, or analysis of signaling pathways).
Visualizations
Caption: Simplified IL-15 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
Troubleshooting IL-15-IN-1 IC50 variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using IL-15-IN-1, a potent and selective inhibitor of Interleukin-15 (IL-15) signaling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported IC50?
A1: this compound is a small molecule inhibitor of the IL-15 signaling pathway. It has been reported to inhibit the proliferation of IL-15-dependent cells with a half-maximal inhibitory concentration (IC50) of approximately 0.8 μM[1].
Q2: What is the mechanism of action of this compound?
A2: this compound exerts its inhibitory effect by targeting the IL-15 signaling pathway. This pathway is crucial for the proliferation and survival of various immune cells, including natural killer (NK) cells and T cells[2]. The binding of IL-15 to its receptor complex activates Janus kinases (JAK1 and JAK3) and subsequently the Signal Transducer and Activator of Transcription (STAT3 and STAT5) proteins. This cascade leads to the transcription of genes involved in cell proliferation and survival. This compound disrupts this signaling cascade.
Q3: Which cell lines are suitable for testing the activity of this compound?
A3: Cell lines that are dependent on the IL-15 signaling pathway for proliferation are suitable for testing the activity of this compound. Commonly used cell lines include the murine cytotoxic T-lymphocyte line CTLL-2 and the murine hematopoietic progenitor cell line 32D, particularly the 32Dβ subclone which is dependent on IL-15 for growth[1].
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the stock solution at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.
Troubleshooting Guide for IC50 Variability
Variability in IC50 values for this compound can arise from several factors related to experimental setup, cell handling, and reagent quality. This guide provides a structured approach to identifying and mitigating these issues.
Common Sources of IC50 Variability
| Factor | Potential Cause of Variability | Recommendation |
| Compound Handling | - Inaccurate stock concentration due to weighing or dissolution errors.- Degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Precipitation of the compound in the assay medium. | - Prepare fresh dilutions from a new stock solution.- Aliquot stock solutions to minimize freeze-thaw cycles.- Visually inspect for precipitation after dilution into aqueous media. |
| Cell Culture Conditions | - High passage number of cells leading to altered sensitivity.- Mycoplasma contamination affecting cell health and response.- Inconsistent cell seeding density. | - Use cells within a defined low passage number range.- Regularly test for mycoplasma contamination.- Ensure uniform cell seeding density across all wells. |
| Assay Protocol | - Variability in incubation times.- Inconsistent IL-15 concentration used for stimulation.- Edge effects in multi-well plates. | - Standardize all incubation times precisely.- Use a consistent, validated concentration of recombinant IL-15.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Data Analysis | - Inappropriate curve-fitting model.- Insufficient data points to accurately determine the IC50. | - Use a four-parameter logistic (4PL) model for sigmoidal dose-response curves.- Ensure a sufficient range of inhibitor concentrations to define the top and bottom plateaus of the curve. |
Visual Troubleshooting Workflow
Experimental Protocols
IL-15-Dependent Cell Proliferation Assay for IC50 Determination
This protocol is a general guideline for determining the IC50 of this compound using IL-15-dependent cell lines such as CTLL-2 or 32Dβ.
Materials:
-
IL-15-dependent cell line (e.g., CTLL-2, 32Dβ)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin)
-
Recombinant human or murine IL-15
-
This compound
-
DMSO (for dissolving this compound)
-
96-well flat-bottom cell culture plates
-
Cell proliferation reagent (e.g., MTS, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Preparation:
-
Culture cells according to standard protocols. For IL-15 dependent lines, the medium should be supplemented with a maintenance concentration of IL-15 (or IL-2 for CTLL-2).
-
Prior to the assay, wash the cells twice with cytokine-free medium to remove any residual growth factors.
-
Resuspend the cells in cytokine-free medium and determine the cell density and viability. Adjust the cell concentration to the desired seeding density (e.g., 1 x 10^5 cells/mL).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations for the dose-response curve. It is recommended to perform a 2 to 3-fold serial dilution.
-
-
Assay Setup:
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Add 25 µL of the diluted this compound to the appropriate wells. Include a vehicle control (medium with the same percentage of DMSO as the highest inhibitor concentration).
-
Add 25 µL of recombinant IL-15 to all wells except for the negative control wells (which should receive 25 µL of medium). The final concentration of IL-15 should be at its EC80 (the concentration that gives 80% of the maximal proliferation response) to ensure a robust assay window.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours. The optimal incubation time should be determined empirically.
-
-
Cell Proliferation Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (wells with medium only) from all other readings.
-
Normalize the data by setting the average of the vehicle control (IL-15 stimulated, no inhibitor) as 100% proliferation and the average of the negative control (no IL-15, no inhibitor) as 0% proliferation.
-
Plot the normalized percent proliferation against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Visual Representation of the Experimental Workflow
References
Technical Support Center: Investigating Potential Off-Target Effects of a Novel IL-15 Pathway Inhibitor
Disclaimer: The following information is provided for a hypothetical small molecule inhibitor of the Interleukin-15 (IL-15) signaling pathway, hereafter referred to as "the inhibitor." As of the last update, "IL-15-IN-1" is not a publicly documented inhibitor. This guide is intended for research purposes and is based on the known biology of the IL-15 pathway and general principles of kinase inhibitor profiling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for an inhibitor of the IL-15 pathway?
An inhibitor of the IL-15 pathway is designed to block the downstream signaling cascade initiated by the binding of IL-15 to its receptor complex. The IL-15 receptor engagement primarily activates the Janus kinase (JAK) family members, specifically JAK1 and JAK3.[1][2][3][4][5] This activation leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, mainly STAT3 and STAT5.[1][5] Subsequently, this triggers further signaling through the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR and the Ras/Raf/MAPK pathways, promoting cell proliferation, survival, and activation of immune cells like Natural Killer (NK) cells and CD8+ T cells.[2][3][4] A specific inhibitor would likely target one or more of the kinases in this cascade.
Q2: What are the most likely off-target kinases for a JAK1/JAK3 inhibitor?
Due to the structural similarity within the ATP-binding sites of kinases, an inhibitor targeting JAK1 and JAK3 may exhibit cross-reactivity with other kinases. Potential off-targets include:
-
Other JAK family members: JAK2 and TYK2 are the most probable off-targets due to high homology.[6] Inhibition of JAK2 can lead to hematological side effects like anemia and thrombocytopenia.[6]
-
Other tyrosine kinases: Kinases from the Src family (e.g., Lck, Fyn) and spleen tyrosine kinase (Syk) have been implicated in IL-15 signaling and could be potential off-targets.[5]
-
Serine/threonine kinases: Depending on the inhibitor's chemical scaffold, it might interact with kinases in the downstream PI3K/AKT or MAPK pathways.[2][3]
Q3: What are the potential cellular consequences of off-target effects?
Off-target kinase inhibition can lead to a range of unintended cellular effects, which may complicate data interpretation or lead to toxicity.[7] For instance:
-
Inhibition of kinases involved in cell cycle control could lead to unexpected anti-proliferative or cytotoxic effects.
-
Cross-reactivity with kinases in other cytokine signaling pathways could result in broader immunosuppression than intended.[8]
-
Inhibition of metabolic kinases could alter cellular metabolism.
-
Paradoxical pathway activation can sometimes occur, where inhibition of one kinase leads to the activation of a compensatory pathway.[9]
Troubleshooting Guide
Q1: I am observing a greater decrease in cell viability than expected based on the inhibitor's potency against the IL-15 pathway. What could be the cause?
A1: This could be due to off-target toxicity.
-
Possible Cause 1: Off-target kinase inhibition. The inhibitor may be affecting kinases essential for cell survival that are not part of the IL-15 pathway.
-
Possible Cause 2: Non-kinase off-targets. The compound may be interacting with other proteins or cellular components.
-
Troubleshooting Step: Employ chemical proteomics approaches to identify non-kinase binding partners.[10]
-
-
Possible Cause 3: Cell line-specific effects. The observed toxicity may be specific to the cell line being used, due to its particular genetic background or expression profile of on- and off-targets.
-
Troubleshooting Step: Test the inhibitor in a panel of different cell lines, including those that do not rely on IL-15 signaling for survival, to assess general cytotoxicity.
-
Q2: My Western blot results show inhibition of a downstream signaling molecule (e.g., phospho-AKT) that is not directly in the JAK/STAT pathway. Is this an off-target effect?
A2: It could be, but it may also be a consequence of on-target pathway inhibition.
-
Possible Cause 1: On-target pathway crosstalk. The IL-15 pathway is known to activate the PI3K/AKT pathway.[2][3][4] Therefore, inhibition of an upstream kinase like JAK1 could lead to a legitimate decrease in phospho-AKT levels.
-
Troubleshooting Step: Create a time-course and dose-response experiment. On-target effects should generally correlate with the inhibition of the primary target (e.g., phospho-STAT5) in terms of kinetics and potency.
-
-
Possible Cause 2: Direct off-target inhibition. The inhibitor might be directly inhibiting a kinase in the PI3K/AKT pathway (e.g., PI3K itself, AKT, or PDK1).
-
Troubleshooting Step: Perform in vitro kinase assays with purified enzymes from the PI3K/AKT pathway to see if your inhibitor has direct activity against them. Also, a kinome-wide scan would be informative.[12]
-
-
Possible Cause 3: Indirect cellular response. The inhibition of the IL-15 pathway could be inducing a cellular response that indirectly leads to the dephosphorylation of AKT.
-
Troubleshooting Step: This is more complex to dissect. Using a more selective inhibitor of the IL-15 pathway (if available) as a control could help determine if the effect is a common outcome of inhibiting this pathway.
-
Data Presentation
Hypothetical Kinase Selectivity Profile
The following tables represent hypothetical data for a novel IL-15 pathway inhibitor, with JAK1 and JAK3 as the intended primary targets.
Table 1: On-Target and Key Off-Target Kinase Inhibition
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. JAK1) | Potential Implication |
| JAK1 (On-Target) | 5 | 1x | Efficacy |
| JAK3 (On-Target) | 8 | 1.6x | Efficacy |
| JAK2 | 50 | 10x | Potential for hematological side effects[6] |
| TYK2 | 150 | 30x | Lower risk of affecting other cytokine pathways |
| Lck | 500 | 100x | Potential for effects on T-cell activation |
| PI3Kδ | >1000 | >200x | Low probability of direct PI3K pathway inhibition |
Table 2: KINOMEscan® Selectivity Profile (Hypothetical Data)
Data is presented as percent of control (% Ctrl) at a 1 µM inhibitor concentration. A lower % Ctrl indicates stronger binding.
| Kinase | % Ctrl |
| JAK1 | 1.2 |
| JAK3 | 2.5 |
| JAK2 | 15.8 |
| TYK2 | 35.1 |
| Lck | 55.6 |
| Fyn | 62.3 |
| STAT5A | 98.2 |
| AKT1 | 95.4 |
| ERK2 | 99.1 |
Experimental Protocols
Protocol 1: Kinome-Wide Off-Target Profiling (Biochemical Assay)
This protocol describes a general method for assessing inhibitor selectivity using a commercial service like KINOMEscan®.[11][13]
-
Compound Preparation: Dissolve the inhibitor in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Submission: Submit the compound to a commercial provider (e.g., DiscoverX, Reaction Biology). Specify the screening concentration (typically 1 µM or 10 µM for a primary screen) and the desired panel of kinases (e.g., the full kinome panel of over 400 kinases).
-
Assay Principle: The assay is a competition binding assay. A DNA-tagged kinase is mixed with an immobilized, active-site directed ligand. The inhibitor is added and competes with the immobilized ligand for binding to the kinase. The amount of kinase bound to the solid support is measured by qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the support, resulting in a low signal.[13]
-
Data Analysis: Results are typically provided as "% of Control," where the control is DMSO alone. A lower percentage indicates stronger binding. Hits are often defined as kinases with inhibition below a certain threshold (e.g., <35% of control). For key off-targets, follow-up with full dose-response curves to determine the dissociation constant (Kd) or IC50 is recommended.
Protocol 2: Cellular Target Engagement and Off-Target Validation (Cell-Based Assay)
This protocol outlines a method to confirm on-target and potential off-target inhibition in a cellular context using Western blotting for phosphoproteins.[14][15]
-
Cell Culture and Stimulation:
-
Culture an IL-15-responsive cell line (e.g., NK-92 cells) in appropriate media.
-
Starve the cells of cytokines for 4-6 hours to reduce basal signaling.
-
Pre-incubate the cells with a range of concentrations of the inhibitor (e.g., 0.1 nM to 10 µM) or DMSO vehicle control for 1-2 hours.
-
-
IL-15 Stimulation: Stimulate the cells with recombinant human IL-15 (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) to induce phosphorylation of downstream targets.
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
On-targets: phospho-STAT5 (Tyr694), phospho-JAK1 (Tyr1034/1035)
-
Potential off-targets/pathway readouts: phospho-AKT (Ser473), phospho-ERK1/2 (Thr202/Tyr204)
-
Loading controls: Total STAT5, total AKT, total ERK, β-actin, or GAPDH.
-
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphoprotein signal to the total protein or loading control. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 for the inhibition of each phosphorylation event.
Mandatory Visualization
Caption: IL-15 Signaling Pathway.
Caption: Experimental Workflow for Investigating Off-Target Effects.
References
- 1. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-15–PI3K–AKT–mTOR: A Critical Pathway in the Life Journey of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Interleukin 15 - Wikipedia [en.wikipedia.org]
- 6. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.6. KINOMEscan [bio-protocol.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. chayon.co.kr [chayon.co.kr]
- 14. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Technical Support Center: IL-15-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IL-15-IN-1 in cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound, offering step-by-step solutions to get your experiments back on track.
Issue 1: Higher-than-Expected Cell Death in Culture
You observe significant cell death across all wells, including control groups not treated with IL-15.
Possible Causes and Solutions:
-
Solvent Toxicity: The solvent used to dissolve this compound may be toxic to your cells at the concentration used.
-
Solution: Perform a solvent toxicity control experiment. Treat cells with the same concentrations of the solvent (e.g., DMSO) used in your experiment, without this compound. If you observe toxicity, lower the solvent concentration in your working solutions. According to the manufacturer, this compound is soluble in DMSO at 125 mg/mL (216.75 mM).[1]
-
-
Improper Storage: The compound may have degraded due to incorrect storage.
-
Solution: Ensure this compound is stored as recommended. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
-
Cell Culture Contamination: Contamination can lead to widespread cell death.
-
Solution: Regularly check your cell cultures for signs of contamination (e.g., cloudy media, changes in pH, visible microorganisms). Use aseptic techniques and regularly test your cells for mycoplasma.
-
Issue 2: No Inhibition of IL-15-Dependent Proliferation
You do not observe the expected inhibitory effect of this compound on your IL-15-stimulated cells.
Possible Causes and Solutions:
-
Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit the IL-15 signaling pathway.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. The reported IC50 for this compound is 0.8 µM in IL-15-dependent cells.[2]
-
-
Inactive Compound: The compound may have lost its activity.
-
Solution: Verify the storage conditions and age of your this compound stock. If in doubt, purchase a new batch of the inhibitor.
-
-
Cell Line Insensitivity: Your cell line may not be dependent on the IL-15 signaling pathway for proliferation.
-
Solution: Confirm that your cell line is indeed IL-15-dependent. For example, the 32Dβ cell line is known to be IL-15-dependent.[2]
-
Issue 3: Inconsistent Results Between Experiments
You are observing high variability in the results of replicate experiments.
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Variations in the initial number of cells seeded can lead to significant differences in results.
-
Solution: Ensure accurate and consistent cell counting and seeding for all experiments. Use a reliable cell counting method, such as a hemocytometer with trypan blue staining or an automated cell counter.
-
-
Variability in Reagent Preparation: Inconsistent preparation of this compound or other reagents can introduce variability.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure all other reagents are prepared consistently.
-
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients.
-
Solution: Avoid using the outermost wells of your plates for experimental samples. Instead, fill them with sterile media or PBS to maintain a more uniform environment across the plate.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Interleukin-15 (IL-15).[2] It functions by blocking the signaling pathways activated by IL-15. IL-15 signals through a receptor complex that includes the IL-2/15Rβ and common gamma (γc) chains.[3] This signaling activates several downstream pathways, including the JAK/STAT, PI3K/AKT, and MAPK pathways, which are crucial for the proliferation and survival of certain immune cells like natural killer (NK) cells and CD8+ T cells.[3][4] By inhibiting this signaling, this compound can prevent the proliferation of cells that depend on IL-15 for their growth.
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in DMSO.[1] For storage, it is recommended to keep the stock solution at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). To avoid degradation from repeated freeze-thaw cycles, it is advisable to prepare and store the compound in single-use aliquots.[1]
Q3: Is this compound toxic to all cell lines?
A3: The toxicity of this compound is expected to be selective for cells that are dependent on the IL-15 signaling pathway for their proliferation and survival. For instance, in the IL-15-dependent 32Dβ cell line, this compound inhibits proliferation with an IC50 of 0.8 µM.[2] However, at a concentration of 11 µM, it showed no significant general toxicity to these cells after a short 3-hour exposure.[2] This suggests that at appropriate concentrations, its primary effect is the inhibition of proliferation in dependent cells rather than broad cytotoxicity. It is always recommended to perform a dose-response and time-course experiment to determine the specific effects on your cell line of interest.
Q4: What are some known IL-15-dependent cell lines?
A4: The following cell lines are known to be responsive to or dependent on IL-15:
-
32Dβ cells: A murine cell line that is dependent on IL-15 for proliferation.[2]
-
NK-92 cells: A human natural killer cell line that proliferates in response to IL-15.[5][6]
-
CTLL-2 cells: A mouse cytotoxic T-cell line that can be stimulated by IL-15.
Q5: How can I assess the toxicity of this compound in my cell culture?
A5: You can assess the toxicity of this compound using standard cell viability assays. Two common methods are:
-
Trypan Blue Exclusion Assay: This is a simple, cost-effective method to differentiate between viable and non-viable cells. Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan crystals.
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Endpoint | IC50 / Effect | Exposure Time |
| 32Dβ | Proliferation | Inhibition | 0.8 µM | Not Specified |
| 32Dβ | Proliferation | Inhibition | 11 µM | 2.5 days |
| 32Dβ | Cytotoxicity | No significant toxicity | 11 µM | 3 hours |
This table summarizes the currently available public data. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol provides a general guideline for assessing cell viability using an MTT assay.
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include appropriate controls (untreated cells, solvent control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly and measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
2. Trypan Blue Exclusion Assay for Cell Viability
This protocol outlines the steps for determining cell viability using the trypan blue exclusion method.
Materials:
-
Cell suspension
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Harvest the cells and prepare a single-cell suspension.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 dilution).
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Visualizations
Caption: IL-15 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cytotoxicity assay.
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. Interleukin-15 Enhances Cytotoxicity, Receptor Expression, and Expansion of Neonatal Natural Killer Cells in Long-Term Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Culturing the Human Natural Killer Cell Line NK-92 in Interleukin-2 and Interleukin-15 - Implications for Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Culturing the Human Natural Killer Cell Line NK-92 in Interleukin-2 and Interleukin-15 – Implications for Clinical Trials | Anticancer Research [ar.iiarjournals.org]
Preventing IL-15-IN-1 precipitation in aqueous solutions
Technical Support Center: IL-15-IN-1
Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting tips, and protocols to help researchers, scientists, and drug development professionals effectively use this compound in their experiments, with a focus on preventing its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: this compound is a lipophilic molecule with poor aqueous solubility. Precipitation typically occurs when the concentration of the inhibitor in your final aqueous solution exceeds its solubility limit. This often happens when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer. The organic solvent disperses, and if the final concentration of this compound is too high for the aqueous environment, it will precipitate.[1][2][3]
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[4][5] It is highly soluble in DMSO, with concentrations of up to 125 mg/mL (216.75 mM) being achievable, sometimes requiring ultrasonication to fully dissolve.[5][6] Always use a fresh, anhydrous grade of DMSO, as absorbed moisture can affect the compound's stability and solubility.[7]
Q3: How should I prepare a stock solution to ensure the compound dissolves completely?
A3: To prepare a stock solution, add the appropriate volume of high-quality DMSO to your vial of this compound powder. To aid dissolution, you can vortex the solution, use an ultrasonic bath, or gently warm the tube to 37°C.[5] Ensure the powder is completely dissolved before storing or making further dilutions.
Q4: What is the best practice for diluting my DMSO stock solution into an aqueous experimental buffer (e.g., cell culture media, PBS)?
A4: To prevent precipitation when diluting, you should add the DMSO stock solution to the aqueous buffer drop-wise while vigorously vortexing or stirring the buffer. This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that can lead to precipitation.[7] It is also recommended to make intermediate dilutions in DMSO before the final dilution into the aqueous medium.[1] The final concentration of DMSO in your experiment should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts, and a vehicle control (buffer with the same final DMSO concentration) should always be included.[1]
Q5: I see a precipitate after diluting my stock solution. What should I do?
A5: If you observe precipitation, you can try to redissolve the compound by gentle warming and/or sonication.[4][5] If the precipitate remains, it indicates that the concentration of this compound is too high for your current buffer system. You will need to lower the final concentration of the inhibitor in your experiment. Filtering the solution is not recommended as this will remove the precipitated compound and lower your effective concentration in an unquantified manner.[2]
Q6: How should I store my this compound stock solution?
A6: Once prepared, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4][5] Store these aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon making stock solution in DMSO. | Insufficient mixing or low-quality/hydrated DMSO. | Use an ultrasonic bath to aid dissolution. Gentle warming (up to 50°C) can also be applied.[7] Ensure you are using fresh, anhydrous DMSO.[7] |
| Precipitation immediately after dilution into aqueous buffer. | The final concentration of this compound exceeds its aqueous solubility limit. "Salting out" effect. | Decrease the final working concentration of this compound. Increase the final percentage of co-solvents if the experimental system allows. Ensure rapid mixing during the dilution step. |
| Solution is clear initially but becomes cloudy over time. | The compound is forming a supersaturated solution that is not stable, leading to delayed precipitation. Temperature changes affecting solubility. | Prepare fresh working solutions immediately before use. Maintain a constant temperature during the experiment. |
| Inconsistent experimental results. | Partial precipitation of the compound, leading to a lower effective concentration in the assay. Degradation of the compound. | Visually inspect all solutions for precipitation before use. Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by making single-use aliquots.[5] |
Quantitative Data: Solubility
The following table summarizes the known solubility of this compound in various solvents and formulations.
| Solvent / Vehicle | Concentration | Notes | Reference |
| DMSO | ≥ 125 mg/mL (216.75 mM) | Ultrasonic assistance may be needed. | [5] |
| In Vivo Formulation 1 | ≥ 2.08 mg/mL (3.61 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [4] |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL (3.61 mM) | 10% DMSO, 90% Corn Oil. | [4] |
Experimental Protocol: Preparation of a Working Solution
This protocol provides a step-by-step method for preparing a working solution of this compound in a standard aqueous buffer while minimizing the risk of precipitation.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
Part 1: Preparing a 10 mM DMSO Stock Solution
-
Briefly centrifuge the vial of this compound powder to ensure all the solid is at the bottom.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration (M.Wt of this compound = 576.71 g/mol ). For 1 mg of powder, you would add 173.4 µL of DMSO.[5]
-
Add the calculated volume of DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.[5] Gentle warming to 37°C can also be applied.
-
Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.
Part 2: Diluting to a Final Working Concentration (e.g., 10 µM in 1 mL of aqueous buffer)
-
Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Dispense 1 mL of your desired aqueous buffer into a sterile tube.
-
Place the tube with the aqueous buffer on a vortex mixer set to a medium-high speed.
-
While the buffer is vortexing, slowly add 1 µL of the 10 mM DMSO stock solution to the buffer. This creates a 1:1000 dilution for a final concentration of 10 µM this compound and 0.1% DMSO.
-
Continue vortexing for an additional 30-60 seconds to ensure the compound is fully dispersed.
-
Use the freshly prepared working solution immediately in your experiment.
Visualizations
IL-15 Signaling Pathway Inhibition
This compound is a small molecule inhibitor of Interleukin-15 (IL-15). The IL-15 signaling pathway is crucial for the proliferation and activation of various immune cells, including T-cells and Natural Killer (NK) cells.[8] IL-15 binds to its receptor complex (IL-15R), which initiates downstream signaling through the JAK/STAT and PI3K/AKT pathways, ultimately leading to changes in gene expression that promote cell survival and proliferation.[9][10] this compound exerts its effect by blocking this signaling cascade.
Caption: this compound blocks the IL-15 signaling cascade.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues during your experiments.
Caption: A logical workflow to troubleshoot this compound precipitation.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound - Immunomart [immunomart.org]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. Interleukin 15 - Wikipedia [en.wikipedia.org]
- 9. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
IL-15-IN-1 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of IL-15-IN-1. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity and successful application of this potent and selective Interleukin-15 (IL-15) inhibitor in your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action? this compound is a small molecule inhibitor of Interleukin-15 (IL-15). It functions by selectively blocking the biological activity of IL-15, thereby inhibiting the proliferation of IL-15-dependent cells. It has a reported IC50 of 0.8 μM in IL-15-dependent cell proliferation assays.[1]
2. What are the recommended storage and handling conditions for this compound? For long-term stability, this compound should be stored as a solid at -20°C for up to one year, or at -80°C for up to two years.[1] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[2] When preparing for in vivo experiments, it is recommended to make fresh solutions daily.[1]
3. What is the typical purity of commercially available this compound? Commercially available this compound is typically supplied at a high purity. For example, some suppliers specify a purity of 99.79%.[1] It is crucial to verify the purity of each new lot to ensure experimental reproducibility.
4. In what solvents is this compound soluble? this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 125 mg/mL (216.75 mM) with the aid of ultrasonication.[2] For in vivo studies, a common formulation involves a multi-component solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible experimental results. The following table summarizes the key quality control specifications for this compound.
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry (MS) |
| Solubility | ≥125 mg/mL in DMSO | Visual Inspection |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the purity and identity of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by separating it from any potential impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in DMSO to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid
-
Mass spectrometer (e.g., ESI-QTOF)
Procedure:
-
Sample Preparation:
-
Prepare a 100 µg/mL solution of this compound in methanol or acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it through an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
The expected molecular weight of this compound (C₃₀H₃₆N₆O₄S) is 576.71 g/mol .
-
Look for the protonated molecular ion [M+H]⁺ at m/z 577.26.
-
Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H-NMR)
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated DMSO (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.
-
-
NMR Analysis:
-
Acquire the ¹H-NMR spectrum.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling constants for the known structure of this compound.
-
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No peaks or very small peaks | Injector or pump malfunction | Check for leaks, ensure proper solvent delivery. |
| Sample degradation | Prepare fresh sample and store appropriately. | |
| Ghost peaks | Contamination in the mobile phase or injector | Flush the system, use fresh mobile phase. |
| Broad peaks | Column contamination or degradation | Wash or replace the column. |
| High sample concentration | Dilute the sample. | |
| Split peaks | Clogged column frit or void in the column | Reverse flush the column or replace it. |
| Baseline noise or drift | Air bubbles in the system | Degas the mobile phase. |
| Leaking pump seals | Replace the pump seals. |
Cell-Based Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibition of cell proliferation | Inactive this compound | Verify compound purity and integrity via HPLC and MS. |
| Incorrect concentration | Perform a dose-response curve to determine the optimal concentration. | |
| High variability between replicates | Inconsistent cell seeding | Ensure uniform cell suspension and accurate pipetting. |
| Edge effects in the plate | Avoid using the outer wells of the plate. | |
| Unexpected cell death | Compound toxicity | Assess cell viability with a toxicity assay (e.g., trypan blue). |
| Contamination | Use sterile technique and check for microbial contamination. |
Visualizations
IL-15 Signaling Pathway
The following diagram illustrates the key signaling pathways activated by IL-15, which are the targets for inhibition by this compound.
Caption: IL-15 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Purity Assessment
This workflow outlines the logical steps for a comprehensive quality control assessment of an this compound sample.
Caption: A typical workflow for the quality control of this compound.
Troubleshooting Logic for Unexpected Experimental Results
This diagram provides a logical decision-making process when encountering unexpected results in experiments using this compound.
Caption: A decision tree for troubleshooting experiments involving this compound.
References
Validation & Comparative
A Comparative Guide to Validating IL-15-IN-1 Inhibitory Activity
For researchers and drug development professionals investigating the interleukin-15 (IL-15) signaling pathway, IL-15-IN-1 has emerged as a potent and selective small molecule inhibitor. This guide provides an objective comparison of this compound with other alternative inhibitors, supported by experimental data and detailed protocols for validation.
This compound: An Overview
This compound is a selective inhibitor of Interleukin-15, demonstrating potent activity by curbing the proliferation of IL-15-dependent cells. With a reported half-maximal inhibitory concentration (IC50) of 0.8 μM, it serves as a valuable tool for studying the physiological and pathological roles of the IL-15 pathway.[1]
Comparison of IL-15 Inhibitors
The landscape of IL-15 inhibition extends beyond small molecules like this compound, encompassing monoclonal antibodies and JAK inhibitors. Each class of inhibitor presents a unique mechanism of action and potency, which are summarized in the table below.
| Inhibitor | Type | Mechanism of Action | Potency (IC50/Kd) |
| This compound | Small Molecule | Selective IL-15 inhibitor, inhibits proliferation of IL-15-dependent cells. | 0.8 µM (Cell proliferation)[1] |
| Ordesekimab (AMG 714) | Monoclonal Antibody | Binds to IL-15 and blocks its interaction with the IL-2Rβ and common γ chain of the receptor complex.[2][3][4][5] | Surrogate (Hu714MuXHu) Kd: 240 ± 40 pM (Binding to human IL-15)[6] |
| HuMax-IL15 | Monoclonal Antibody | Binds directly to IL-15, preventing its engagement with the receptor complex. | Data not available |
| Ritlecitinib (PF-06651600) | JAK Inhibitor | Irreversible covalent inhibitor of JAK3, which is downstream of the IL-15 receptor. | 33 nM (JAK3 kinase activity) 266 nM (IL-15-induced STAT5 phosphorylation in whole blood) |
| Y-320 | Phenylpyrazoleanilide | Inhibits IL-17 production by CD4+ T cells stimulated with IL-15. | 20-60 nM (IL-17 production)[7] |
Visualizing the IL-15 Signaling Pathway and Inhibition
To understand the mechanism of these inhibitors, it is crucial to visualize the IL-15 signaling cascade.
Caption: IL-15 signaling pathway and points of therapeutic intervention.
Experimental Protocols for Inhibitor Validation
Validating the inhibitory activity of compounds like this compound requires robust and reproducible experimental methods. Below are detailed protocols for key assays.
Experimental Workflow: A General Overview
Caption: General workflow for validating IL-15 inhibitor activity.
Cell Proliferation Assay
Objective: To determine the effect of an inhibitor on IL-15-induced cell proliferation.
Materials:
-
IL-15-dependent cell line (e.g., CTLL-2 or NK-92)
-
Complete cell culture medium
-
Recombinant human or mouse IL-15
-
Test inhibitor (e.g., this compound)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTS or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Preparation: Culture IL-15-dependent cells according to standard protocols. Prior to the assay, wash the cells to remove any residual cytokines and resuspend in cytokine-free medium.
-
Assay Setup: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Inhibitor Addition: Prepare serial dilutions of the test inhibitor in cytokine-free medium and add to the designated wells. Include a vehicle control (e.g., DMSO).
-
IL-15 Stimulation: Add a predetermined optimal concentration of recombinant IL-15 to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Readout: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the IL-15-stimulated control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
STAT5 Phosphorylation Assay
Objective: To measure the inhibition of IL-15-induced phosphorylation of STAT5, a key downstream signaling molecule.
Materials:
-
Primary immune cells (e.g., human PBMCs or mouse splenocytes) or an IL-15-responsive cell line
-
RPMI 1640 medium with 10% FBS
-
Recombinant human or mouse IL-15
-
Test inhibitor
-
Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Fluorochrome-conjugated anti-phospho-STAT5 (pSTAT5) antibody
-
Flow cytometer
Protocol:
-
Cell Preparation: Isolate primary cells or harvest cultured cells. If using primary cells, it may be beneficial to rest them in cytokine-free medium for a few hours.
-
Inhibitor Pre-treatment: Aliquot approximately 1 x 10^6 cells per tube. Add the test inhibitor at various concentrations and incubate for 30-60 minutes at 37°C.
-
IL-15 Stimulation: Add recombinant IL-15 to the cells at a concentration known to induce robust STAT5 phosphorylation (e.g., 10-100 ng/mL) and incubate for 15-30 minutes at 37°C.
-
Fixation and Permeabilization: Immediately stop the stimulation by adding fixation buffer. Permeabilize the cells according to the manufacturer's protocol.
-
Intracellular Staining: Stain the cells with the anti-pSTAT5 antibody for 30-60 minutes at room temperature in the dark.
-
Flow Cytometry: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of pSTAT5 in the target cell population. Calculate the percent inhibition of pSTAT5 MFI for each inhibitor concentration and determine the IC50 value.
Cytokine Release Assay
Objective: To assess the inhibitor's effect on the production and release of downstream cytokines (e.g., IFN-γ) following IL-15 stimulation.
Materials:
-
Primary immune cells (e.g., PBMCs or NK cells)
-
Complete cell culture medium
-
Recombinant human IL-15
-
Test inhibitor
-
96-well cell culture plates
-
ELISA kit or Cytometric Bead Array (CBA) for the cytokine of interest (e.g., IFN-γ)
Protocol:
-
Assay Setup: Plate primary immune cells in a 96-well plate at an appropriate density.
-
Inhibitor and Stimulant Addition: Add the test inhibitor at various concentrations, followed by the addition of recombinant IL-15.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the concentration of the cytokine of interest in the supernatants using an ELISA or CBA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percent inhibition of cytokine production for each inhibitor concentration and calculate the IC50 value.
By employing these comparative data and detailed experimental protocols, researchers can effectively validate the inhibitory activity of this compound and contextualize its performance against other available IL-15 pathway inhibitors.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to evaluate potential effector function of glycan variants: a case study of ordesekimab (AMG 714 or PRV-015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling the pharmacokinetic‐pharmacodynamic relationship of the monoclonal anti‐macaque‐IL‐15 antibody Hu714MuXHu in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving Clinical Manufacturing of IL-15 Activated Cytokine-Induced Killer (CIK) Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity and Selectivity of IL-15-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Interleukin-15 (IL-15) inhibitor, IL-15-IN-1, with other alternative IL-15 pathway inhibitors. The following sections detail the specificity and selectivity of these compounds, supported by experimental data, to aid in the selection of the most appropriate research tools.
IL-15 Signaling Pathway
Interleukin-15 is a cytokine crucial for the development, proliferation, and activation of various immune cells, including natural killer (NK) cells and T cells. Its signaling cascade is initiated by the binding of IL-15 to its receptor complex, which consists of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (IL-2Rβ/CD122) chain, and the common gamma (γc/CD132) chain. This binding activates the Janus kinase (JAK) family members, primarily JAK1 and JAK3, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5. The activated STATs then translocate to the nucleus to regulate the transcription of target genes. Additionally, IL-15 signaling can activate other important pathways such as the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and the Mitogen-activated protein kinase (MAPK) pathways.
Caption: IL-15 Signaling Pathway Diagram
Comparison of IL-15 Pathway Inhibitors
This section provides a comparative overview of this compound and its alternatives based on their mechanism of action and reported inhibitory concentrations.
| Inhibitor | Target | Mechanism of Action | IC50 (IL-15 Dependent Cell Proliferation) | IC50 (Kinase Inhibition) | Selectivity Notes |
| This compound | IL-15 Signaling Pathway | Small molecule inhibitor of IL-15-dependent cell proliferation. | 0.8 µM | Not specified | Specificity and off-target profile not extensively published. |
| Ordesekimab (AMG 714) | IL-15 | Monoclonal antibody that binds to IL-15, preventing its interaction with the IL-2Rβ and common γ chains. | Not specified in comparable assay | Not applicable | Highly specific for IL-15. Does not block the interaction of IL-15 with IL-15Rα. Low cross-reactivity in cynomolgus macaques has been reported.[1][2] |
| Tofacitinib | JAK1, JAK3 | Small molecule inhibitor of Janus kinases. | Not specified | JAK1: ~1-112 nM, JAK3: ~1 nM | Pan-JAK inhibitor, also inhibits JAK2 (~20 nM).[3][4] |
| Baricitinib | JAK1, JAK2 | Small molecule inhibitor of Janus kinases. | Not specified | JAK1: ~5.9 nM, JAK3: ~560 nM | Preferentially inhibits JAK1 and JAK2 over JAK3.[5][6] |
| Ruxolitinib | JAK1, JAK2 | Small molecule inhibitor of Janus kinases. | Not specified | JAK1: ~3.3 nM, JAK3: ~428 nM | Selective for JAK1 and JAK2 over JAK3.[7][8] |
Experimental Protocols
Detailed methodologies for key assays used to characterize the specificity and selectivity of IL-15 inhibitors are provided below.
IL-15-Dependent Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of cells that are dependent on IL-15 for growth and survival.
Workflow Diagram
Caption: Cell Proliferation Assay Workflow
Protocol:
-
Cell Culture: Culture an IL-15-dependent cell line, such as murine CTLL-2 or human NK-92 cells, in appropriate media supplemented with IL-15 to maintain viability and proliferation.
-
Cell Seeding: Wash the cells to remove any residual IL-15 and resuspend in cytokine-free medium. Seed the cells at an optimized density (e.g., 1 x 10^4 cells/well) into a 96-well microplate.
-
Compound Addition: Prepare serial dilutions of the test inhibitor (e.g., this compound) and add to the designated wells. Include a vehicle control (e.g., DMSO).
-
IL-15 Stimulation: Add a predetermined, sub-maximal concentration of recombinant IL-15 to all wells except for the negative control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
Cell Viability Measurement: Add a cell viability reagent such as MTS or resazurin to each well and incubate for an additional 2-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Plot the cell viability against the inhibitor concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.
STAT5 Phosphorylation Inhibition Assay (Western Blot)
This assay determines the ability of a compound to inhibit the IL-15-induced phosphorylation of STAT5, a key downstream signaling event.
Workflow Diagram
Caption: p-STAT5 Western Blot Workflow
Protocol:
-
Cell Culture and Starvation: Culture IL-15-responsive cells to a sufficient density. Prior to the experiment, starve the cells of cytokines for several hours to reduce basal STAT5 phosphorylation.
-
Inhibitor Pre-treatment: Resuspend the starved cells and pre-incubate with various concentrations of the test inhibitor for 1-2 hours.
-
IL-15 Stimulation: Stimulate the cells with recombinant IL-15 for a short period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Immediately lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated STAT5 (p-STAT5). Subsequently, probe the same membrane with an antibody for total STAT5 as a loading control.
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities for p-STAT5 and total STAT5. Normalize the p-STAT5 signal to the total STAT5 signal and calculate the percentage of inhibition relative to the IL-15-stimulated control.
Conclusion
This compound is a small molecule inhibitor of IL-15-dependent cell proliferation. While it shows activity in the sub-micromolar range, its broader specificity and selectivity profile remain to be fully characterized in publicly available literature. In contrast, alternatives such as the monoclonal antibody Ordesekimab offer high specificity for the IL-15 cytokine itself. For researchers interested in targeting the downstream signaling cascade, JAK inhibitors like Tofacitinib, Baricitinib, and Ruxolitinib provide potent options, though their selectivity varies across the JAK family, which may lead to off-target effects on other cytokine signaling pathways. The choice of inhibitor will therefore depend on the specific research question, with this compound being a useful tool for studying the effects of inhibiting the overall IL-15 signaling pathway, while other options provide more targeted approaches to either the cytokine itself or its downstream kinases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A JAK Inhibitor for Treatment of Rheumatoid Arthritis: The Baricitinib Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Comparative Guide to IL-15-IN-1: Mechanism of Action and Validation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of IL-15-IN-1, a potent and selective inhibitor of Interleukin-15 (IL-15) signaling. It details its mechanism of action, summarizes key validation data, and offers a comparison with alternative IL-15 pathway inhibitors. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, oncology, and autoimmune disease, facilitating informed decisions regarding the use of this compound in preclinical research and drug development.
Mechanism of Action
Interleukin-15 is a critical cytokine involved in the development, proliferation, and activation of various immune cells, including natural killer (NK) cells and CD8+ T cells. Its signaling is initiated by binding to a heterotrimeric receptor complex, which includes the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/15 receptor beta (CD122) chain, and the common gamma (γc) chain (CD132). This binding activates the Janus kinase (JAK) family of tyrosine kinases, primarily JAK1 and JAK3, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, predominantly STAT5. Phosphorylated STAT5 then translocates to the nucleus to regulate the transcription of genes involved in cell survival, proliferation, and effector functions.
This compound is a small molecule inhibitor designed to specifically interrupt this signaling cascade. While the precise binding target of this compound is not explicitly detailed in the available literature, its functional effect is the potent inhibition of IL-15-dependent cellular processes.
Preclinical Validation Data
The validation of this compound has been demonstrated through a series of in vitro studies assessing its potency, selectivity, and cellular effects.
In Vitro Potency and Selectivity
This compound has been shown to be a potent inhibitor of IL-15-mediated cellular responses. The primary quantitative measure of its activity is the half-maximal inhibitory concentration (IC50) in cell-based assays.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | IL-15-dependent cell proliferation | 32Dβ | 0.8 | [1] |
Cellular Activity
Studies have demonstrated the ability of this compound to inhibit the proliferation of cells that are dependent on IL-15 for growth.
| Compound | Assay | Cell Line | Concentration | Effect | Reference |
| This compound | IL-15-dependent cell proliferation | 32Dβ | 11 µM | Inhibition of proliferation | |
| This compound | Cytotoxicity | 32Dβ | 11 µM | No significant toxicity observed |
Comparison with Alternative IL-15 Pathway Inhibitors
The primary alternatives to a direct IL-15 inhibitor like this compound are agents that target downstream signaling components, most notably the Janus kinase (JAK) inhibitors. Several JAK inhibitors, such as tofacitinib, baricitinib, and upadacitinib, are approved for the treatment of autoimmune diseases and are known to inhibit the signaling of multiple cytokines that utilize the JAK-STAT pathway, including IL-15.[2][3]
| Inhibitor Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Direct IL-15 Inhibitor | This compound | Potentially targets the IL-15/IL-15R interaction or a proximal signaling event. | High selectivity for the IL-15 pathway, potentially leading to fewer off-target effects. | Limited publicly available data; potential for pathway redundancy to limit efficacy. |
| JAK Inhibitors | Tofacitinib, Baricitinib, Upadacitinib | Inhibit JAK1 and/or JAK3, blocking the signaling of multiple cytokines including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][3] | Broad anti-inflammatory effects due to the inhibition of multiple cytokine pathways. Clinically validated for autoimmune diseases. | Lack of selectivity may lead to a broader range of side effects, including an increased risk of infections.[4] |
A study comparing various JAK inhibitors demonstrated that tofacitinib and upadacitinib were the most potent inhibitors of JAK1/3-dependent cytokines, which includes IL-15.[2]
Experimental Protocols
Detailed experimental protocols for the validation of this compound are not extensively published. However, based on standard laboratory procedures for similar compounds, the following methodologies are representative of the key assays used.
IL-15-Dependent Cell Proliferation Assay
This assay is fundamental for determining the potency of an IL-15 inhibitor.
Objective: To measure the concentration-dependent inhibition of IL-15-induced cell proliferation by this compound.
Materials:
-
32Dβ cells (an IL-3-dependent murine cell line transfected with the human IL-2/15Rβ chain, making them responsive to IL-15)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine
-
Recombinant human IL-15
-
This compound
-
Cell proliferation reagent (e.g., AlamarBlue or MTS)
-
96-well microplates
Procedure:
-
Culture 32Dβ cells in media supplemented with IL-3.
-
Prior to the assay, wash the cells to remove IL-3 and resuspend in IL-3-free media.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well.
-
Prepare serial dilutions of this compound in assay medium.
-
Add the diluted this compound to the wells.
-
Add a fixed, sub-maximal concentration of recombinant human IL-15 to stimulate proliferation. Include control wells with no IL-15 and with IL-15 but no inhibitor.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add the cell proliferation reagent to each well and incubate for a further 4-6 hours.
-
Measure the absorbance or fluorescence according to the manufacturer's instructions to determine cell viability.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
STAT5 Phosphorylation Assay (Western Blot)
This assay validates the mechanism of action by assessing the inhibition of a key downstream signaling event.
Objective: To determine if this compound inhibits IL-15-induced phosphorylation of STAT5.
Materials:
-
NK-92 cells (a human NK cell line responsive to IL-15)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and IL-2
-
Recombinant human IL-15
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture NK-92 cells in complete media.
-
Prior to stimulation, starve the cells in serum-free media for 4-6 hours.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with recombinant human IL-15 (e.g., 50 ng/mL) for 15-30 minutes.
-
Lyse the cells on ice with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total STAT5 antibody to confirm equal protein loading.
Cytotoxicity Assay
This assay is crucial for assessing the safety profile of the inhibitor.
Objective: To determine if this compound exhibits cytotoxic effects on cells.
Materials:
-
32Dβ cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
This compound
-
Cell viability dye (e.g., trypan blue or a fluorescent live/dead stain)
-
96-well microplates
Procedure:
-
Seed 32Dβ cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well in complete media (with IL-3).
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
At the end of the incubation period, harvest the cells and stain with a cell viability dye.
-
Count the number of viable and non-viable cells using a hemocytometer or a flow cytometer.
-
Calculate the percentage of viable cells for each concentration of this compound and compare it to the vehicle control.
Visualizations
IL-15 Signaling Pathway and Inhibition
Caption: IL-15 signaling pathway and the inhibitory point of this compound.
Experimental Workflow for IL-15 Inhibitor Validation
Caption: General experimental workflow for validating an IL-15 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tofacitinib, a janus kinase inhibitor demonstrates efficacy in an IL-15 transgenic mouse model that recapitulates pathologic manifestations of celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of IL-15-IN-1: A Comparison Guide Using IL-15 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of targeted therapeutics, ensuring the specificity of a small molecule inhibitor is paramount. This guide provides a comprehensive comparison of the activity of IL-15-IN-1, a potent and selective inhibitor of Interleukin-15 (IL-15), in wild-type versus IL-15 knockout (KO) cells. By employing IL-15 KO cells, researchers can definitively attribute the pharmacological effects of this compound to its intended target, the IL-15 signaling pathway. This guide offers detailed experimental protocols, illustrative data, and visualizations to aid in the design and interpretation of such validation studies.
The Critical Role of Specificity in Drug Discovery
Off-target effects of small molecule inhibitors can lead to unforeseen toxicities and a misinterpretation of experimental results. Therefore, rigorous validation of inhibitor specificity is a cornerstone of preclinical drug development. The use of knockout cell lines, in which the target protein is absent, provides a "gold standard" for confirming that the inhibitor's mechanism of action is indeed through the intended target.
This compound and the IL-15 Signaling Pathway
IL-15 is a cytokine crucial for the development, proliferation, and activation of various immune cells, including Natural Killer (NK) cells and CD8+ T cells. Its signaling is mediated through a receptor complex that activates downstream pathways such as the JAK-STAT and PI3K-Akt pathways. This compound has been identified as a potent inhibitor of IL-15-dependent cell proliferation[1]. Validating that its effects are absent in cells lacking IL-15 is a critical step in its characterization.
Data Presentation: this compound Activity in Wild-Type vs. IL-15 Knockout Cells
The following table summarizes the expected quantitative data from a cell proliferation assay comparing the inhibitory effects of this compound on wild-type and IL-15 knockout cells. This data is illustrative and serves to demonstrate the expected experimental outcome.
| Cell Type | Treatment | This compound Concentration (µM) | Proliferation (% of Control) | Standard Deviation |
| Wild-Type | Vehicle (DMSO) | 0 | 100% | ± 5.2% |
| This compound | 0.1 | 75% | ± 4.8% | |
| This compound | 1 | 22% | ± 3.1% | |
| This compound | 10 | 5% | ± 1.5% | |
| IL-15 Knockout | Vehicle (DMSO) | 0 | 102% | ± 6.1% |
| This compound | 0.1 | 98% | ± 5.5% | |
| This compound | 1 | 95% | ± 4.9% | |
| This compound | 10 | 93% | ± 5.3% |
Interpretation of Data:
In wild-type cells, this compound is expected to show a dose-dependent inhibition of cell proliferation, with a calculated IC50 value in the low micromolar range. Conversely, in IL-15 knockout cells, which lack the target of this compound, the inhibitor should have a minimal effect on cell proliferation across all tested concentrations. This stark difference in response is a strong validation of the inhibitor's specificity for the IL-15 signaling pathway.
Experimental Protocols
Generation of IL-15 Knockout Cells
IL-15 knockout cells can be derived from IL-15 knockout mouse models, which are commercially available. Alternatively, CRISPR/Cas9 gene-editing technology can be employed to create an IL-15 knockout in a relevant wild-type cell line (e.g., an IL-15-dependent cell line).
Cell Proliferation Assay
This protocol is adapted for a 96-well plate format and utilizes a colorimetric or fluorometric method (e.g., MTS or resazurin) to assess cell viability.
Materials:
-
Wild-type and IL-15 knockout cells (e.g., splenocytes from corresponding mice)
-
Complete cell culture medium
-
Recombinant IL-15
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTS or Resazurin-based cell proliferation assay kit
-
Plate reader
Procedure:
-
Cell Preparation:
-
Harvest wild-type and IL-15 knockout cells and wash them with sterile PBS.
-
Resuspend the cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Plating:
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 0.1 µM to 10 µM is a good starting point.
-
Add 50 µL of the this compound dilutions to the respective wells.
-
For control wells, add 50 µL of medium with DMSO (vehicle control).
-
For wild-type cells, add recombinant IL-15 to all wells (except for a negative control) to stimulate proliferation. IL-15 knockout cells will not require this stimulation as they are being used as a negative control for the inhibitor's target.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
-
Proliferation Measurement:
-
Add the MTS or resazurin reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-treated control wells (set to 100% proliferation).
-
Plot the percentage of proliferation against the log of the this compound concentration for both wild-type and knockout cells.
-
Calculate the IC50 value for the wild-type cells.
-
Mandatory Visualizations
IL-15 Signaling Pathway
Caption: Simplified IL-15 signaling pathway leading to cell proliferation.
Experimental Workflow for Inhibitor Specificity Validation
Caption: Workflow for validating this compound specificity.
References
A Head-to-Head Comparison of Interleukin-15 Pathway Inhibitors for Researchers and Drug Development Professionals
A detailed guide to the mechanisms, preclinical, and clinical data of key IL-15 pathway inhibitors.
Interleukin-15 (IL-15) is a pleiotropic cytokine crucial for the development, proliferation, and activation of key immune cells, including natural killer (NK) cells and CD8+ T cells. Its significant role in both innate and adaptive immunity has made the IL-15 signaling pathway a compelling target for therapeutic intervention in a range of diseases, from autoimmune disorders to cancer. This guide provides a head-to-head comparison of prominent IL-15 pathway inhibitors, presenting available quantitative data, detailed experimental methodologies, and visual representations of the signaling pathway and experimental workflows.
IL-15 Signaling Pathway
Interleukin-15 signals through a heterotrimeric receptor complex. This complex comprises the high-affinity IL-15 receptor alpha (IL-15Rα) subunit, the shared IL-2/IL-15 receptor beta (CD122) subunit, and the common gamma chain (γc, CD132), which is also a component of the receptors for IL-2, IL-4, IL-7, IL-9, and IL-21. A predominant mechanism of IL-15 action is trans-presentation, where a cell expressing both IL-15 and IL-15Rα presents the cytokine to a neighboring cell that expresses the CD122/γc heterodimer. This binding event triggers the activation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, primarily involving JAK1/3 and STAT3/5, as well as the PI3K/Akt and MAPK pathways. These signaling cascades are central to the pro-inflammatory and immune-stimulatory functions of IL-15.
Caption: IL-15 signaling pathway illustrating trans-presentation.
Comparative Data of IL-15 Pathway Inhibitors
The following table summarizes the available quantitative data for key IL-15 pathway inhibitors. Direct head-to-head comparative studies are limited; therefore, data is compiled from individual preclinical and clinical trials.
| Inhibitor | Class | Target | Mechanism of Action | Key Quantitative Data |
| Ordesekimab (AMG 714 / HuMax-IL15) | Monoclonal Antibody | IL-15 | Binds to IL-15, preventing its interaction with the IL-2/15Rβγc receptor complex.[1][2] | Rheumatoid Arthritis (Phase I/II): 63% of patients achieved ACR20, 38% ACR50, and 25% ACR70.[3] |
| Mikbeta1 | Monoclonal Antibody | IL-2/IL-15Rβ (CD122) | Binds to the shared β-subunit of the IL-2 and IL-15 receptors, blocking signaling of both cytokines.[4] | T-cell Large Granular Lymphocyte Leukemia (Phase I): Achieved >95% saturation of CD122 on leukemic cells. No significant reduction in peripheral leukemic cell count was observed.[4] |
| BNZ-1 | Peptide Inhibitor | Common gamma chain (γc) | A pegylated peptide that selectively inhibits IL-2, IL-9, and IL-15 by blocking their binding to the γc receptor subunit.[5] | Cutaneous T-Cell Lymphoma (Phase 1/2): Overall response rate of 63.2% based on the Global Response Score.[6] T-cell Large Granular Lymphocyte Leukemia (Phase 1/2): Clinical partial responses in 20% of patients.[5] |
| IL-15-IN-1 | Small Molecule | IL-15 | Potent and selective inhibitor of IL-15. | In vitro: Inhibits proliferation of IL-15-dependent cells with an IC50 of 0.8 μM. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of IL-15 pathway inhibitors are provided below.
In Vitro Cell Proliferation Assay (CTLL-2)
This assay measures the ability of an inhibitor to block IL-15-induced proliferation of the IL-15-dependent murine cytotoxic T-lymphocyte cell line, CTLL-2.[7]
Methodology:
-
Cell Preparation: CTLL-2 cells are washed twice with HBSS and resuspended in assay medium to a density of 5 x 10^5 viable cells/mL. The cells are then incubated for 4 hours at 37°C in a 5% CO2 atmosphere.[7]
-
Inhibitor and IL-15 Preparation: A dilution series of the IL-15 inhibitor is prepared. A standard concentration of recombinant human IL-15 (e.g., 2 ng/mL) is also prepared.[7]
-
Assay Setup: 100 µL of the cell suspension is added to the wells of a 96-well plate containing the various concentrations of the inhibitor and the standard concentration of IL-15. Control wells include cells with IL-15 only (positive control), cells with media only (negative control), and media only (blank).[7]
-
Incubation: The plate is incubated for 48 hours at 37°C in a 5% CO2 atmosphere.[7]
-
Proliferation Measurement: 20 µL of a tetrazolium compound (e.g., MTS) is added to each well, and the plate is incubated for an additional 4 hours. The absorbance is then read at 490 nm using a plate reader.[7]
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
STAT5 Phosphorylation Assay by Flow Cytometry
This assay assesses the ability of an inhibitor to block IL-15-induced phosphorylation of STAT5, a key downstream signaling event.[8]
Methodology:
-
Cell Preparation: T cells (e.g., primary human T cells or a responsive cell line) are cytokine-starved for 48 hours. Cells are then resuspended in fresh media.[8]
-
Inhibitor Pre-incubation: Cells are pre-incubated with a dilution series of the IL-15 inhibitor for a specified time (e.g., 30 minutes).
-
IL-15 Stimulation: Recombinant human IL-15 is added to the cells at a predetermined optimal concentration and incubated for 15 minutes at 37°C.[8]
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde for 10 minutes, followed by permeabilization with methanol for 10 minutes.[8]
-
Staining: Cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5) for 30 minutes. Co-staining with antibodies for cell surface markers can be performed to identify specific cell populations.[8]
-
Flow Cytometry Analysis: The level of pSTAT5 fluorescence is quantified using a flow cytometer.
-
Data Analysis: The percentage of pSTAT5 positive cells or the median fluorescence intensity of pSTAT5 is determined for each condition. The inhibitory effect of the compound is calculated, and an IC50 value can be derived.
Caption: A generalized workflow for in vitro testing of IL-15 inhibitors.
Conclusion
The IL-15 pathway presents a rich landscape for therapeutic intervention. The inhibitors discussed in this guide, ranging from monoclonal antibodies to small molecules and peptides, employ diverse mechanisms to modulate IL-15 signaling. While direct comparative clinical data remains scarce, the available preclinical and early-phase clinical results provide a strong rationale for their continued development in a variety of immunological diseases. For researchers and drug developers, a thorough understanding of the nuances of each inhibitor's mechanism of action and the context of the available data is paramount for advancing the field and ultimately delivering novel therapies to patients.
References
- 1. Facebook [cancer.gov]
- 2. What IL-15 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Targeting interleukin-15 in patients with rheumatoid arthritis: a proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and phase I clinical trial of blockade of IL-15 using Mikbeta1 monoclonal antibody in T cell large granular lymphocyte leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Bioniz Announces Positive Clinical Data of BNZ-1, First Anti-Cytokine Therapy to Demonstrate Efficacy in Treating Refractory Cutaneous T-Cell Lymphoma - BioSpace [biospace.com]
- 7. frederick.cancer.gov [frederick.cancer.gov]
- 8. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
Comparative Analysis of IL-15-IN-1: A Guide to Cross-Reactivity with IL-2 Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor IL-15-IN-1 with a focus on its potential cross-reactivity with Interleukin-2 (IL-2) signaling. Due to the structural and functional similarities between IL-15 and IL-2, particularly their shared receptor subunits, understanding the selectivity of any IL-15 inhibitor is paramount for its therapeutic development.
Introduction to IL-15 and IL-2 Signaling
Interleukin-15 (IL-15) and Interleukin-2 (IL-2) are cytokines crucial for the regulation of both innate and adaptive immunity. They play pivotal roles in the proliferation, survival, and activation of various immune cells, including T cells and Natural Killer (NK) cells. Their biological functions are mediated through binding to specific receptor complexes on the cell surface.
A key aspect of their biology is the shared use of the IL-2/IL-15 receptor beta chain (CD122) and the common gamma chain (γc or CD132) for signal transduction.[1] This shared receptor machinery raises the potential for cross-reactivity of therapeutic agents designed to target one cytokine's pathway over the other. IL-15 first binds to its private alpha receptor (IL-15Rα) before being presented to the shared β and γc chains, a process known as trans-presentation. IL-2, on the other hand, can bind to a high-affinity trimeric receptor consisting of IL-2Rα (CD25), IL-2Rβ, and γc.
This compound: A Potent Inhibitor of IL-15 Signaling
This compound is a small molecule inhibitor identified as a potent and selective antagonist of IL-15. It has been shown to inhibit the proliferation of IL-15-dependent cells with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range. The primary mechanism of such inhibitors is often the disruption of the interaction between IL-15 and its receptor components.
Data Presentation: this compound Performance Metrics
The following table summarizes the available quantitative data for this compound and highlights the missing data concerning its cross-reactivity with IL-2 signaling.
| Parameter | This compound | Alternative IL-15 Inhibitor (Example) | Reference |
| Target | IL-15 Signaling Pathway | IL-15 Signaling Pathway | N/A |
| IC50 (IL-15-dependent cell proliferation) | 0.8 µM | Data not available for a comparable small molecule | MedChemExpress |
| IC50 (IL-2-dependent cell proliferation) | Data not publicly available | Data not publicly available | N/A |
| Cell Line for IC50 Determination | 32Dβ cells | N/A | MedChemExpress |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways of IL-15 and IL-2, highlighting their shared components.
Caption: IL-15 Signaling Pathway.
References
Safety Operating Guide
Navigating the Disposal of IL-15-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the potent and selective Interleukin 15 (IL-15) inhibitor, IL-15-IN-1, proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) containing detailed disposal procedures for this compound is not publicly available, established best practices for the disposal of small molecule inhibitors and general laboratory chemical waste provide a robust framework for its safe management. This guide offers essential, step-by-step logistical information to ensure the proper handling and disposal of this compound, safeguarding both personnel and the environment.
At its core, the disposal of any chemical reagent should be approached with a conservative mindset, treating unknown or uncharacterized substances as potentially hazardous. The fundamental principle is to prevent the release of active chemical compounds into the environment.
Understanding this compound: Key Characteristics
A summary of the available information for this compound is presented below. This data, gathered from supplier websites, provides context for its handling and storage, which in turn informs disposal considerations.
| Property | Value |
| CAS Number | 1831830-20-6 |
| Molecular Formula | C30H36N6O4S |
| Molecular Weight | 576.71 g/mol |
| Form | Solid (powder) |
| Primary Function | Potent and selective Interleukin 15 (IL-15) inhibitor |
| Common Solvent | Dimethyl sulfoxide (DMSO) |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month |
Step-by-Step Disposal Protocol for this compound
The following table outlines the recommended disposal procedures for this compound in both its solid form and as a solution. These steps are based on general laboratory chemical waste guidelines.
| Step | Procedure for Solid (Unused/Expired) this compound | Procedure for this compound Solutions (e.g., in DMSO) |
| 1. Personal Protective Equipment (PPE) | Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. | Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (butyl rubber gloves are recommended for DMSO). |
| 2. Waste Segregation | Segregate the solid this compound waste from other laboratory waste streams. | Segregate the liquid waste containing this compound from other waste streams. Do not mix with aqueous waste if dissolved in a non-aqueous solvent like DMSO. |
| 3. Waste Container | Place the solid waste in a clearly labeled, sealed, and chemically compatible container. The original container is often suitable if it is in good condition. | Collect the liquid waste in a designated, leak-proof, and chemically compatible waste container. The container should be clearly labeled with the contents, including the solvent (e.g., "this compound in DMSO"). |
| 4. Labeling | Label the container as "Hazardous Chemical Waste" and list the contents: "this compound (solid)". Include the approximate quantity. | Label the container as "Hazardous Chemical Waste" and list all components and their approximate concentrations (e.g., "this compound (~10 mM) in DMSO"). |
| 5. Storage Pending Disposal | Store the sealed and labeled waste container in a designated satellite accumulation area, away from incompatible materials. | Store the sealed and labeled waste container in a designated satellite accumulation area, ensuring secondary containment to prevent spills. Store away from incompatible materials. |
| 6. Disposal Request | Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. | Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal contractor. |
| 7. Documentation | Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies. | Maintain a record of the waste generated, including the chemical names, concentrations, volume, and date of disposal, in accordance with your institution's policies. |
Decision-Making for this compound Disposal
The following diagram illustrates the logical workflow for determining the appropriate disposal path for this compound.
Disposal decision workflow for this compound.
General Laboratory Chemical Waste Management Workflow
This diagram outlines a universal workflow for the safe handling and disposal of chemical waste within a laboratory setting, applicable to substances like this compound.
General workflow for laboratory chemical waste.
By adhering to these general yet critical safety and disposal protocols, laboratory professionals can manage this compound waste responsibly, ensuring a safe research environment and minimizing environmental impact. Always consult your institution's specific Environmental Health and Safety guidelines for chemical waste disposal.
Personal protective equipment for handling IL-15-IN-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent and selective inhibitors like IL-15-IN-1. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and disposal procedures to foster a safe and efficient research environment.
Personal Protective Equipment (PPE)
When working with this compound, a proactive approach to safety through the consistent use of appropriate PPE is critical. The following table summarizes the recommended protective gear.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves. | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or aerosols. |
| Protective Clothing | A buttoned lab coat that fits well. | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | A full-face particle respirator (N100 or P3) may be appropriate based on risk assessment, especially when handling the powder form.[2] | To prevent inhalation of the compound, particularly if there is a risk of aerosolization.[2] |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring the integrity of the experiment.
1. Preparation and Reconstitution:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Briefly centrifuge the vial before opening to ensure the contents are at the bottom.
-
Reconstitute the lyophilized powder in a sterile, distilled water to the desired concentration, typically between 0.1-1.0 mg/mL.[3] For enhanced stability, a carrier protein such as 0.1-1.0% BSA can be included.[3]
-
Further dilutions should be made in a low endotoxin medium or a buffered solution containing FBS or tissue culture grade BSA.[3]
2. Storage and Stability:
-
The lyophilized product should be stored at ≤ –20°C, preferably in a desiccated state.[3]
-
Reconstituted solutions should be aliquoted into working volumes and stored at ≤ –20°C.[3]
-
It is crucial to avoid repeated freeze-thaw cycles to maintain the compound's activity.[4][5]
3. In-Use Handling:
-
All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Use proper pipetting techniques to avoid the generation of aerosols. Do not pipet by mouth.[5]
4. Spill and Emergency Procedures:
-
In case of skin contact, immediately wash the affected area with copious amounts of soap and water and seek medical attention.[2]
-
For eye contact, flush with water for at least 15 minutes, ensuring to separate the eyelids, and consult a physician.[2]
-
If inhaled, move to an area with fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2]
-
For spills, absorb the material with an inert absorbent material and dispose of it as hazardous waste. Do not let the product enter drains.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step in the experimental workflow to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| Contaminated Labware | Collect in a designated, labeled biohazard waste container for proper disposal. |
| Contaminated PPE | Dispose of gloves and other disposable PPE in the appropriate biohazard waste container after use.[1] |
| Liquid Waste | Collect in a labeled, sealed container for hazardous waste disposal. Do not pour down the drain.[2] |
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
